Benzoic acid;ethane-1,2-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
benzoic acid;ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C2H6O2/c8-7(9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,8,9);3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGSKZGXLUNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583762 | |
| Record name | Benzoic acid--ethane-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72245-46-6, 85875-42-9 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-benzoyl-.omega.-(benzoyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid--ethane-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
I Will Now Construct the Outline, Ensuring Strict Adherence to the Exclusions and Using Precise Academic Terminology.1. Theoretical Foundations and Conceptual Frameworks for Benzoic Acid Ethane 1,2 Diol Systems
Historical Context of Research on Benzoic Acid and Ethane-1,2-Diol Interactions and Derivatives
The investigation into the reactions of benzoic acid and ethane-1,2-diol is closely tied to the development of polyester (B1180765) chemistry. A significant area of this research has been the esterification reaction between these two compounds, which serves as a model for understanding the formation of more complex polymers. capes.gov.brmdpi.com Early research focused on establishing the equilibrium and kinetic parameters of the esterification process. capes.gov.br The synthesis of esters from carboxylic acids and alcohols, known as Fischer-Speier esterification, has been a cornerstone of organic synthesis for over a century, providing a foundational context for studying specific systems like benzoic acid and ethane-1,2-diol. mdpi.commasterorganicchemistry.com
Historically, the production of benzoic acid itself has undergone significant evolution. Initially obtained through the dry distillation of gum benzoin (B196080) in the 16th century, industrial processes later involved the hydrolysis of benzotrichloride. scribd.com Modern commercial production relies on the partial oxidation of toluene (B28343). scribd.comwikipedia.org These advancements in producing the parent acid have facilitated its widespread use in research and industry, including studies of its interactions with diols like ethane-1,2-diol. The derivatives of these interactions, particularly esters like di(ethylene glycol) dibenzoate, have found applications as plasticizers, highlighting the practical importance of this research. scribd.comatamanchemicals.com
Principles of Carboxylic Acid Esterification with Diols: A Review of Established Theories
The esterification of a carboxylic acid with a diol, such as benzoic acid with ethane-1,2-diol, is a classic example of a condensation reaction. libretexts.org This reaction, known as Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.comolabs.edu.inmasterorganicchemistry.com The reaction is reversible, and the position of the equilibrium is a critical factor. libretexts.orgchemguide.co.uk
Several key principles govern this process:
Equilibrium Control: To favor the formation of the ester, the equilibrium must be shifted to the right. This is often achieved by using an excess of one of the reactants (typically the alcohol) or by removing one of the products (usually water) as it is formed. libretexts.orgmasterorganicchemistry.comsparkl.me
Catalysis: The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comchemguide.co.uk The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comsparkl.me
Reactant Structure: The structure of both the carboxylic acid and the alcohol influences the reaction rate. Steric hindrance can play a significant role; for instance, tertiary alcohols react more slowly than primary and secondary alcohols. sparkl.me
Condensation Polymerization: When a dicarboxylic acid reacts with a diol, the resulting ester still contains a free carboxyl group at one end and a free alcohol group at the other. This allows for further condensation reactions, leading to the formation of long-chain polymers known as polyesters. libretexts.org
The system comprising benzoic acid, ethane-1,2-diol, their mono- and di-esters, and water involves multiple interconnected equilibria. capes.gov.br These include the esterification-hydrolysis of the monoester and diester, as well as the condensation of the monoester to the diester. capes.gov.br
Fundamental Aspects of Non-Covalent Interactions in Benzoic Acid and Ethane-1,2-Diol Systems (e.g., Hydrogen Bonding, π-Stacking)
Beyond covalent bond formation in esterification, non-covalent interactions play a crucial role in the behavior of benzoic acid and ethane-1,2-diol systems. These weaker forces influence the physical properties and reactivity of the components.
Hydrogen Bonding: Both benzoic acid and ethane-1,2-diol are capable of forming strong hydrogen bonds. Benzoic acid can act as a hydrogen bond donor through its carboxylic acid group and as an acceptor through its carbonyl oxygen. researchgate.net Ethane-1,2-diol has two hydroxyl groups that can act as both hydrogen bond donors and acceptors. These interactions are significant in solution and in the solid state, influencing properties like solubility and the formation of supramolecular structures. tandfonline.comresearchgate.netmdpi.com In the esterification of benzoic acid with ethane-1,2-diol monoester, intramolecular hydrogen bonding within the monoester has been shown to increase the electron density of the hydroxyl oxygen, making it more nucleophilic and thus increasing the esterification rate. kist.re.kr
The interplay of these non-covalent forces is complex. For example, studies on the solubility of benzoic acid in water-ethylene (B12542467) glycol mixtures have highlighted the importance of hydrogen bonding and other intermolecular forces. researchgate.net The formation of complexes and mesophases in systems containing benzoic acid derivatives and glycols is also driven by hydrogen bonding. tandfonline.com
Thermodynamic and Kinetic Considerations in Esterification Equilibria
The esterification of benzoic acid with ethane-1,2-diol is a reversible reaction, and its outcome is determined by both thermodynamic and kinetic factors. capes.gov.brlibretexts.org
Thermodynamic Considerations:
Kinetic Considerations:
The rate of the esterification reaction is influenced by several factors:
Temperature: Increasing the temperature generally increases the reaction rate. sparkl.me However, since the reaction is reversible, higher temperatures can also promote the reverse hydrolysis reaction. sparkl.me
Catalyst Concentration: The rate is dependent on the concentration of the acid catalyst. capes.gov.br
Reactant Concentration: The rate is also a function of the concentration of the reacting species, specifically the carboxyl groups. capes.gov.br
Activation Energy (Ea): This is the minimum energy required for the reaction to occur. For the acid-catalyzed esterification of benzoic acid with various alcohols, activation energies have been determined. For example, the reaction of benzoic acid with 1-butyl alcohol has a reported activation energy of 58.40 kJ·mol-1 for the forward reaction. researchgate.netresearchgate.net Another study on the reaction with ethylene (B1197577) carbonate, which produces a hydroxyethyl (B10761427) ester, reported an activation energy of 20.8 kcal/mol with a quaternary ammonium (B1175870) salt catalyst. tandfonline.com
Kinetic models, often based on second-order reversible reactions, are developed to describe the reaction rate and determine kinetic parameters. researchgate.net These models are essential for optimizing reaction conditions in industrial processes.
Interactive Data Table: Activation Energies for Related Esterification Reactions
Mechanistic Paradigms in Acid-Catalyzed and Biocatalyzed Esterification
The mechanisms by which esterification occurs can be broadly categorized into acid-catalyzed and biocatalyzed pathways.
Acid-Catalyzed Mechanism (Fischer Esterification):
The widely accepted mechanism for Fischer esterification involves several key steps, all of which are in equilibrium: mdpi.commasterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.comsparkl.meresearchgate.net
Nucleophilic Attack: The alcohol (ethane-1,2-diol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comsparkl.meresearchgate.net
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comsparkl.me
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com
Some catalysts, such as certain ionic liquids, can facilitate the reaction through hydrogen-bond interactions that activate the carboxylic acid. researchgate.net
Biocatalyzed Esterification:
Enzymes, particularly lipases, can also catalyze the esterification of benzoic acid and ethane-1,2-diol or related polyols like glycerol (B35011). researchgate.netresearchgate.net Biocatalytic processes are recognized for being cost-efficient and sustainable. nih.gov The mechanism for enzyme-catalyzed esterification generally follows a different path from acid catalysis. For lipases, a common mechanism is the "ping-pong bi-bi" mechanism, which involves the formation of a covalent acyl-enzyme intermediate.
The use of deep eutectic solvents (DESs) has been explored in combination with biocatalysts. For example, a mixture of choline (B1196258) chloride and glycerol has been used as a medium for the lipase-catalyzed esterification of benzoic acid with glycerol, resulting in high conversion to the monobenzoate product. researchgate.netnih.gov
Synthetic Methodologies for Benzoic Acid Ethane 1,2 Diol Derivatives
Direct Esterification Protocols
Direct esterification of benzoic acid with ethane-1,2-diol (ethylene glycol) is the most common route for synthesizing the corresponding mono- and dibenzoate esters. This reaction involves the condensation of the carboxylic acid and the alcohol, with the elimination of water. The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, typically by removing water as it is formed.
Conventional Thermal Esterification Processes
Conventional thermal esterification relies on heating the neat mixture of benzoic acid and ethylene (B1197577) glycol, often in the presence of a catalyst, to drive the reaction. The process typically requires elevated temperatures to achieve a reasonable reaction rate. To shift the reaction equilibrium towards the formation of the ester, water is continuously removed from the reaction mixture, often through azeotropic distillation with a suitable solvent like xylene or toluene (B28343), or by applying a vacuum.
The reaction temperature is a critical parameter and is generally maintained between 140°C and 220°C. The molar ratio of the reactants also plays a crucial role; an excess of one reactant, usually benzoic acid, can be used to increase the conversion of the other. However, this necessitates a subsequent purification step to remove the unreacted acid. Without a catalyst, the reaction rates are often slow, leading to long reaction times and potential side reactions at high temperatures.
Catalytic Esterification Strategies
To enhance the rate and efficiency of esterification, various catalysts are employed. These catalysts function by activating the carboxylic acid or the alcohol, thereby lowering the activation energy of the reaction. Catalytic strategies are broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.
Homogeneous catalysts are soluble in the reaction medium, providing excellent contact with the reactants and leading to high reaction rates.
Mineral Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are traditional and effective catalysts for esterification. They protonate the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol. Sulfuric acid has been shown to be a highly active catalyst for the esterification of benzoic acid with diethylene glycol, a related compound wolfram.com.
Lewis Acids: Lewis acids, such as titanium compounds like tetrabutyl titanate and titanium (IV) isopropoxide, are widely used in industrial esterification processes wolfram.comresearchgate.net. They coordinate to the carbonyl oxygen, activating the carboxylic acid. A mixture of titanium (IV) isopropoxide and a solid titanium compound has been used as a catalyst system, with the reaction conducted at 190-210°C for 4-6 hours researchgate.net.
Ionic Liquids: Ionic liquids (ILs) have emerged as green and reusable catalysts for esterification. An acidic ionic liquid, 1-butylsulfonate-3-methyl imidazole p-tosylate, immobilized on silica, has been used to catalyze the synthesis of diethylene glycol dibenzoate, achieving a yield of 86.2% at 165°C after 4 hours semanticscholar.org. Another example is the use of [HSO₃-pMIM]HSO₄, which allows the reaction to proceed at a lower temperature of 150°C with a reduced excess of glycol, simplifying the process and reducing energy consumption expresspolymlett.com.
| Catalyst Type | Example Catalyst | Molar Ratio (Acid:Glycol) | Temperature (°C) | Time (h) | Yield/Conversion | Reference |
| Mineral Acid | Sulfuric Acid | Not Specified | 140 | Not Specified | High Activity | wolfram.com |
| Lewis Acid | Titanium (IV) isopropoxide/solid Ti compound | 1.7-1.9:1 | 190-210 | 4-6 | Not Specified | researchgate.net |
| Lewis Acid | Butyl titanate (IV) | 2:1.05-1.2 | 160-220 | 3-4 | 99.3% conversion | researchgate.net |
| Ionic Liquid | [HSO₃-pMIM]HSO₄ | 2:1.05 | 148-152 | 4.5 | Not Specified | expresspolymlett.com |
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This offers significant advantages in terms of catalyst separation from the product and potential for reuse, leading to more environmentally friendly and cost-effective processes.
Solid Acids: These materials possess acidic sites on their surface that can catalyze the esterification reaction. Examples include solid super-strong acids like SO₄²⁻/TiO₂, which have been prepared using a granulated glass sphere carrier for the synthesis of diethylene glycol dibenzoate mdpi.com.
Metal Oxides: Active stannous oxide (SnO) has been used as a catalyst for the synthesis of diethylene glycol dibenzoate, although it may require longer reaction times or higher catalyst loadings mdpi.com.
Modified Clays and Zeolites: These materials can be engineered to have specific acidic properties and pore structures, making them shape-selective catalysts. While not specifically detailed in the provided context for this exact reaction, they are a well-established class of heterogeneous catalysts for esterification.
Immobilized Ionic Liquids: To combine the high activity of ionic liquids with the ease of separation of heterogeneous catalysts, ILs can be immobilized on solid supports. For instance, an acidic ionic liquid immobilized on chromatography SiO₂ was used for the synthesis of diethylene glycol dibenzoate, demonstrating good catalytic efficiency semanticscholar.org.
| Catalyst Type | Example Catalyst | Molar Ratio (Acid:Glycol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Heterogeneous | Immobilized Ionic Liquid on SiO₂ | 2.2:1 | 165 | 4 | 86.2 | semanticscholar.org |
Biocatalysis utilizes enzymes, typically lipases, to catalyze esterification reactions. This approach offers high selectivity and operates under mild reaction conditions (lower temperature and pressure), reducing energy consumption and by-product formation. The synthesis of esters using lipases is a well-established green alternative to chemical catalysis.
For the synthesis of related esters, such as ethylene glycol oleate, an immobilized lipase from Candida antarctica (NS 88011) has been effectively used in a solvent-free system. High conversions (99%) were achieved at 70°C, demonstrating the potential of biocatalysis for producing glycol esters. While specific studies on the lipase-catalyzed synthesis of ethylene glycol dibenzoate are not detailed in the provided search results, the principles are directly applicable. Key parameters influencing the reaction include temperature, substrate molar ratio, and enzyme concentration.
Advanced Reaction Techniques
To further intensify the esterification process, advanced reaction techniques are being explored. These methods aim to improve reaction rates, enhance energy efficiency, and simplify downstream processing.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the esterification reaction. In the synthesis of diethylene glycol dibenzoate using p-toluene sulfonic acid as a catalyst, microwave heating (600 W) at 190°C reduced the reaction time to just 15 minutes, achieving a yield of over 97%. This rate was reported to be about 20 times faster than conventional heating methods ciac.jl.cn. The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reactions in a fraction of the time.
| Technique | Catalyst | Molar Ratio (Acid:Glycol) | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |
| Microwave | p-Toluene sulfonic acid | 2.3:1 | 190 | 15 | 600 | >97 | ciac.jl.cn |
Solvent-Free Esterification
Solvent-free, or neat, reaction conditions are increasingly favored in chemical synthesis due to reduced solvent waste, lower costs, and often improved reaction kinetics. In the esterification of benzoic acid and ethane-1,2-diol, eliminating the solvent shifts the focus to the catalyst and reaction conditions to drive the reaction towards completion.
A variety of catalysts have proven effective under solvent-free conditions for benzoic acid esterification. These include:
Heterogeneous Catalysts : Solid acid catalysts such as phosphoric acid-modified montmorillonite K10 clay offer high yields and easy separation from the reaction mixture.
Deep Eutectic Solvents (DES) : A system formed by p-toluene sulfonic acid (p-TSA) as the hydrogen bond donor and benzyl tri-ethyl ammonium (B1175870) chloride (BTEAC) as the hydrogen bond acceptor can act as both a solvent and a catalyst, achieving high conversions of benzoic acid dergipark.org.tr. At 75°C, this system yielded an 88.3% conversion with ethanol, demonstrating its high potential for diols like ethane-1,2-diol dergipark.org.tr.
Ionic Liquids (ILs) : Basic ionic liquids, such as bisimidazolium tungstates, have been shown to effectively catalyze the Fischer esterification of benzoic acid and ethylene glycol, relying on the nucleophilic WO4²⁻ anion.
The reaction conditions are critical for success. Typically, an equimolar amount of acid and alcohol is used, with the catalyst loading at around 10 wt% dergipark.org.tr. Reactions are often performed at elevated temperatures under reflux to remove the water byproduct, which drives the equilibrium toward ester formation.
Table 1: Catalyst Performance in Solvent-Free Benzoic Acid Esterification
| Catalyst System | Alcohol | Temperature (°C) | Conversion (%) |
| Deep Eutectic Solvent (p-TSA & BTEAC) | Ethanol | 75 | 88.3 |
| Deep Eutectic Solvent (p-TSA & BTEAC) | Butanol | 75 | 87.8 |
| Ionic Liquid | Ethanol | 75 | 19.6 |
| Ion Exchange Resin (Amberlyst 15) | Ethanol | 75 | 7.8 |
| Data sourced from a study on various alcohols, applicable to ethane-1,2-diol dergipark.org.tr. |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes. This technique is highly applicable to the esterification of benzoic acid and diols.
In this method, the reaction mixture is subjected to microwave energy, which directly heats the reactants and catalyst, leading to rapid temperature increases and accelerated reaction rates. The synthesis of diethylene glycol dibenzoate, a related compound, has been successfully achieved using p-toluene sulfonic acid as a catalyst under microwave irradiation researchgate.net. Brønsted acidic ionic liquids have also been used as dual catalysts and reaction media for the microwave-assisted Fischer esterification of benzoic acid with various alcohols, achieving excellent isolated yields (77–98.5%) in as little as 15 minutes under solvent-free conditions.
Ultrasonic-Assisted Synthesis
Ultrasonic-assisted synthesis utilizes the energy of sound waves to induce chemical reactions. The process, known as sonochemistry, relies on acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates.
While specific studies on the ultrasonic-assisted esterification of benzoic acid with ethane-1,2-diol are not prevalent, the principles have been demonstrated in similar systems. For instance, ultrasound has been used to improve the efficiency of enzymatic esterification and the production of ethyl esters from palm fatty acid distillate nih.govmdpi.com. The application of ultrasound can lead to higher yields in shorter time frames compared to conventional heating methods nih.gov. A patent also describes a method for synthesizing benzoic acid compounds from benzyl alcohol assisted by ultrasonic waves, highlighting the technology's utility in related organic syntheses google.com.
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency.
The esterification of benzoic acid is well-suited for flow chemistry. A continuous process for preparing benzoic acid esters with dihydric alcohols, including ethylene glycol, has been developed google.com. This method allows for the reaction of benzoic acid with a stoichiometric excess of the alcohol, followed by the removal of water and unreacted alcohol by distillation google.com. Furthermore, acid-catalyzed esterification of benzoic acid has been investigated in a continuous tubular flow reactor heated by microwaves, achieving high conversions at relatively low residence times researchgate.net. This combination of flow chemistry and microwave heating represents a highly efficient and scalable manufacturing process.
Transesterification Pathways Involving Benzoic Acid Derivatives and Ethane-1,2-Diol
Transesterification is an alternative route to produce ethylene glycol benzoates. This process involves the reaction of a benzoic acid ester, typically methyl benzoate (B1203000), with ethane-1,2-diol in the presence of a catalyst. The equilibrium is driven forward by removing the more volatile alcohol byproduct (methanol).
This pathway is particularly useful for upgrading crude methyl benzoate, a byproduct in the production of terephthalic acid dimethyl ester researchgate.net. Various catalysts are effective for this transformation:
Basic Zeolites : These have been studied for the transesterification of methyl benzoate with ethylene glycol rwth-aachen.de.
Titanate Catalysts : Titanates show high activity and can lead to high conversions without the formation of significant byproducts researchgate.net.
Titanium Catalysts : A novel tetranuclear titanium catalyst has been reported for highly efficient transesterification of esters and polyesters. Density Functional Theory (DFT) analyses have detailed the catalytic cycles for the transformation of ethylene glycol dibenzoate (EGD) to ethylene glycol monobenzoate (EGM) and methyl benzoate, providing insight into the reaction mechanism researchgate.net.
The reaction proceeds stepwise, first forming ethylene glycol monobenzoate and methanol, followed by a second transesterification to yield ethylene glycol dibenzoate and another molecule of methanol.
Selective Mono- and Di-esterification Strategies
Controlling the degree of esterification of ethane-1,2-diol is crucial for producing either the mono- or di-ester selectively. Several strategies can be employed to achieve this control.
Molar Ratio of Reactants : The most direct method to influence the product distribution is by adjusting the stoichiometry of the reactants.
To favor the formation of ethylene glycol monobenzoate , a molar excess of ethane-1,2-diol is used. This increases the statistical probability that a benzoic acid molecule will react with an unreacted diol molecule rather than the monoester. In similar systems, like the esterification of glycerol (B35011), using a large excess of the polyol (which can also act as the solvent) leads to high selectivity for the mono-ester iiste.org.
To favor the formation of ethylene glycol dibenzoate , benzoic acid is used in a stoichiometric excess (e.g., a molar ratio of benzoic acid to diol of 2.0:1 to 2.2:1) google.com. This ensures that enough acid is present to react with both hydroxyl groups of the diol.
Kinetic Control : The reactivity of the two hydroxyl groups in ethane-1,2-diol can differ. Studies on the esterification of benzoic acid with the similar diethylene glycol found that the rate of reaction to form the monoester was over 100 times higher than the rate of reaction of the monoester to form the diester researchgate.net. By carefully controlling the reaction time and temperature, it is possible to stop the reaction after the formation of the monoester, thereby isolating it in high yield.
Catalyst Selection : Certain catalysts may offer greater selectivity. For example, a reagent system of Al2O3/MeSO3H has been developed for the highly selective monoesterification of various diols researchgate.net.
Polymerization Reactions Incorporating Benzoic Acid-Ethane-1,2-Diol Units (e.g., Polyesters)
In polyester (B1180765) chemistry, benzoic acid, being a monofunctional carboxylic acid, cannot act as a repeating monomer to form a polymer chain with a diol like ethane-1,2-diol. Instead, it serves a critical role as a chain terminator or end-capping agent .
When benzoic acid is introduced into a polymerization reaction between a diol (like propylene glycol or ethane-1,2-diol) and a dibasic acid (like adipic acid or terephthalic acid), it reacts with the terminal hydroxyl groups of the growing polyester chains. This reaction terminates the chain growth at that end, effectively controlling the final molecular weight of the polymer.
This end-capping technique is used to synthesize oligomeric polyester plasticizers with specific properties google.comgoogle.comgoogleapis.com. By terminating both ends of a polyester chain with benzoate groups, the polarity of the oligomer is modified, making it a more versatile and compatible plasticizer for various polymers like PVC, adhesives, and sealants google.comgoogle.com. For example, propylene glycol adipate polyesters that are dual end-capped with benzoic acid esters have been developed as effective alternatives to traditional phthalate plasticizers google.comgoogleapis.com. The addition of benzoic acid as an end-capping agent has also been shown to effectively control the molecular weight and improve the thermal stability and mechanical properties of fibers made from poly(ester-imide-ether) block copolymers researchgate.net.
Optimization of Reaction Parameters and Yield Enhancement
The efficient synthesis of benzoic acid-ethane-1,2-diol derivatives, primarily through esterification, is highly dependent on the careful optimization of various reaction parameters. Achieving high yields and purity requires a systematic study of how temperature, pressure, reactant ratios, and reaction duration interact to influence the reaction equilibrium and kinetics. By fine-tuning these conditions, it is possible to maximize product conversion while minimizing side reactions and unreacted starting materials.
Temperature and Pressure Influence
Temperature is a critical parameter in the esterification of benzoic acid and ethane-1,2-diol, directly impacting the reaction rate. Generally, higher temperatures accelerate the reaction, but they can also promote the formation of colored by-products and other secondary reactions google.com. The optimal temperature is often a compromise, balancing reaction speed with product purity.
Research indicates that reaction temperatures for producing glycol benzoates typically range from 160°C to 250°C google.com. For the esterification of benzoic acid with diethylene glycol, a related polyhydric alcohol, processes have been conducted at temperatures between 190-210°C google.com. In some methods, a step-wise increase in temperature is employed. For instance, a reaction might be initiated at 180-200°C, raised to 200-220°C, and finally increased to 240-250°C to drive the reaction to completion googleapis.com.
Pressure plays a crucial role, primarily in the removal of water, a by-product of esterification. According to Le Chatelier's principle, removing water shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield google.com. This is often accomplished by conducting the reaction under vacuum or at atmospheric pressure with azeotropic distillation. Vacuum distillation is particularly effective for removing unreacted alcohols and water, typically at pressures from 0.1 to 30 kPa googleapis.com. The distillation conditions are closely tied to temperature, with preferred ranges of 160 to 250°C under pressures from 5 mbar to 1 bar google.com.
Table 1: Reported Temperature and Pressure Conditions for Glycol Benzoate Synthesis
| Glycol Reactant | Temperature Range (°C) | Pressure Conditions | Catalyst/System | Reference |
|---|---|---|---|---|
| Diethylene Glycol | 190-210 | Atmospheric, followed by vacuum distillation | Titanium (IV) isopropoxide / solid titanium compound | google.com |
| Diethylene Glycol | 160-220 | Vacuum | Butyl titanate (IV) | google.com |
| Triethylene Glycol | 170-210 | Atmospheric | p-toluene sulphonic acid | googleapis.com |
| General Alcohols (C7-C13) | 160-250 | Distillation (5 mbar to 1 bar) | Tin(II) compound | google.com |
| Diethylene Glycol | Stepwise up to 240-250 | Atmospheric, then vacuum (2 to 15 kPa) | Metal-containing catalyst | googleapis.com |
Reactant Stoichiometric Ratio Optimization
The molar ratio of benzoic acid to ethane-1,2-diol is a key factor in maximizing the yield of the desired ester. To shift the reaction equilibrium towards the product side, it is common practice to use one of the reactants in excess googleapis.com. In the synthesis of glycol dibenzoates, a stoichiometric excess of benzoic acid is often employed to ensure the full conversion of the glycol googleapis.com.
However, using a large excess of benzoic acid can complicate the purification process, as the unreacted acid must be removed from the final product googleapis.com. The optimization of this ratio is therefore essential. Studies have explored various molar ratios of acid to glycol. For example, in the synthesis of diethylene glycol dibenzoate, molar ratios of benzoic acid to diethylene glycol ranging from (1.7-1.9):1 to 2:(1.05-1.2) have been utilized google.com. Another process involving triethylene glycol used a benzoic acid to glycol ratio of 2.1:1 googleapis.com. The use of benzoic acid in amounts lower than the stoichiometric requirement can lead to a reduction in the yield of the target product google.com.
Conversely, some methods employ a stoichiometric excess of the alcohol google.com. The choice of which reactant to use in excess depends on factors such as cost, ease of removal after the reaction, and the specific ester being synthesized (mono- or di-ester).
Table 2: Investigated Molar Ratios for Benzoic Acid Esterification
| Reactants (Acid:Alcohol) | Molar Ratio | Key Finding | Reference |
|---|---|---|---|
| Benzoic Acid : Diethylene Glycol | (1.7-1.9) : 1 | Standard operating ratio for a specific patented process. | google.com |
| Benzoic Acid : Diethylene Glycol | 2 : (1.05-1.2) | Achieved high glycol conversion (99.3%). | google.com |
| Benzoic Acid : Triethylene Glycol | 2.1 : 1 | Used with an acid catalyst. | googleapis.com |
| Benzoic Acid : General Alcohol | Stoichiometric excess of acid | Increases ester yield but requires removal of unreacted acid. | googleapis.com |
| Benzoic Acid : General Alcohol | Stoichiometric excess of alcohol | An alternative strategy to drive the reaction forward. | google.com |
Reaction Time and Conversion Studies
The duration of the esterification reaction is directly linked to the conversion of reactants into products. The reaction is monitored over time to determine the point at which equilibrium is reached or the desired conversion level is achieved. Kinetic studies are essential for understanding the rate of reaction and optimizing the reaction time to make the process economically viable.
For the synthesis of diethylene glycol dibenzoate, reaction times are reported to be in the range of 3 to 6 hours google.com. In one documented process, a reaction time of 3-4 hours resulted in a glycol conversion of up to 99.3% google.com. Another detailed procedure involved a total reaction time of 8 hours, with temperature being increased incrementally at the 4-hour and 6-hour marks to maximize conversion google.com. The progress of the reaction can be tracked by measuring the amount of water produced or by analyzing the concentration of unreacted benzoic acid in the mixture. At the end of a successful reaction, the concentration of unreacted benzoic acid is typically very low, often between 0.01 to 2.5 weight percent of its initial value google.com.
Kinetic studies on the esterification of ethylene glycol with various acids have shown that the reactions often follow pseudo-second-order kinetics scientific.netresearchgate.net. Such studies investigate the effect of time and temperature on the extent of the reaction, allowing for the calculation of kinetic parameters like activation energy, which for similar esterifications can range from 32 to 65 kJ/mol scientific.netresearchgate.net.
Table 3: Reaction Time and Conversion Data for Glycol Benzoate Synthesis
| Reaction | Time (hours) | Temperature (°C) | Achieved Conversion/Yield | Reference |
|---|---|---|---|---|
| Benzoic Acid + Diethylene Glycol | 4-6 | 190-210 | High yield of diethylene glycol dibenzoate. | google.com |
| Benzoic Acid + Diethylene Glycol | 3-4 | 160-220 | Up to 99.3% conversion of glycol. | google.com |
| Benzoic Acid + Diethylene Glycol | 8 | Stepwise from 200 to 240 | Final product contained 83.2% diethylene glycol dibenzoate. | google.com |
| Glycerol + Benzoic Acid | ~6 | Not specified | ~70% yield of α-mono benzoate glycerol. | iiste.org |
Advanced Structural Elucidation and Spectroscopic Characterization of Benzoic Acid Ethane 1,2 Diol Products
X-ray Diffraction Analysis
X-ray diffraction is a powerful technique for determining the solid-state structure of crystalline materials. It provides precise information on molecular conformation, intermolecular packing, and polymorphic forms.
Single Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Packing
Single crystal X-ray diffraction (SC-XRD) allows for the unambiguous determination of the molecular structure of a compound in the solid state, including bond lengths, bond angles, and torsion angles. For ethylene (B1197577) glycol dibenzoate and its derivatives, SC-XRD studies reveal key conformational features. The central C-O-CH₂-CH₂-O-C sequence is of particular interest. Studies on para-substituted ethylene glycol di-para-X-benzoates (where X = H, Me, OMe, CN, NO₂, Ph, Cl) have shown that this sequence predominantly adopts one of two conformations: a trans-trans-trans (ttt) or a trans-gauche-trans (tgt) arrangement.
In the trans-trans-trans conformation, the entire ethylene glycol dibenzoate backbone is extended in a planar zigzag fashion. In contrast, the trans-gauche-trans conformation involves a gauche turn around the central CH₂-CH₂ bond, leading to a more compact molecular shape. The preference for one conformation over the other is influenced by the nature of the para-substituents on the benzoate (B1203000) rings and the forces involved in crystal packing. For instance, the crystal structures of the methyl (Me) and methoxy (OMe) substituted derivatives have been established, providing detailed geometric data. A notable feature across these structures is a consistently short CH₂-CH₂ bond distance, which ranges from 1.471(2) to 1.499(3) Å.
The table below summarizes key conformational parameters for ethylene glycol dibenzoate derivatives based on X-ray diffraction studies.
| Parameter | trans-trans-trans (ttt) Conformation | trans-gauche-trans (tgt) Conformation |
| O-CH₂-CH₂ Bond Angle | ~105° | ~107° |
| CH₂-CH₂ Bond Distance | 1.471(2) - 1.499(3) Å | 1.471(2) - 1.499(3) Å |
| Overall Shape | Extended, planar | Compact, folded |
This interactive data table summarizes conformational parameters of ethylene glycol dibenzoate derivatives.
Powder X-ray Diffraction for Polymorphism and Crystallinity
Powder X-ray diffraction (PXRD) is an essential tool for analyzing polycrystalline materials. It is used to identify crystalline phases, assess sample purity and crystallinity, and study polymorphism—the ability of a compound to exist in more than one crystalline form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
1D NMR (¹H, ¹³C) for Chemical Environment Assessment
One-dimensional NMR spectra provide fundamental information about the chemical structure of the reaction products of benzoic acid and ethane-1,2-diol.
In the ¹H NMR spectrum of ethylene glycol dibenzoate, the chemical shifts and multiplicities of the proton signals are characteristic of the molecular structure. The aromatic protons of the two benzoate groups typically appear as a complex multiplet in the downfield region (around 7.4-8.1 ppm). The four protons of the ethylene glycol moiety give rise to a singlet at approximately 4.6 ppm. The integration of these signals (a 10:4 ratio for aromatic to aliphatic protons) confirms the identity of the diester.
The ¹³C NMR spectrum provides information on the carbon skeleton. For ethylene glycol dibenzoate, the carbonyl carbon of the ester group appears around 166 ppm. The aromatic carbons resonate in the 128-134 ppm range, with the ipso-carbon (the carbon attached to the ester group) being the most downfield of this group. The two equivalent carbons of the ethylene glycol unit are observed at approximately 63 ppm.
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for ethylene glycol dibenzoate.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~166 |
| Aromatic (C₆H₅) | ~7.4 - 8.1 (m) | ~128 - 134 |
| Ethylene (-CH₂CH₂-) | ~4.6 (s) | ~63 |
This interactive data table presents the typical ¹H and ¹³C NMR chemical shifts for ethylene glycol dibenzoate.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR techniques provide deeper insights into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. In ethylene glycol dibenzoate, a COSY spectrum would show correlations among the coupled aromatic protons within each benzoate ring, helping to assign the ortho, meta, and para positions. No cross-peaks would be expected between the aromatic protons and the ethylene glycol protons as they are separated by more than three bonds.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For ethylene glycol dibenzoate, the HSQC spectrum would show a cross-peak connecting the proton signal at ~4.6 ppm with the carbon signal at ~63 ppm, confirming the C-H connectivity of the ethylene glycol unit. Similarly, it would correlate the aromatic proton signals with their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments. In ethylene glycol dibenzoate, a key HMBC correlation would be observed between the ethylene protons (~4.6 ppm) and the carbonyl carbon (~166 ppm), establishing the ester linkage. Correlations would also be seen between the ortho-aromatic protons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively small and flexible molecule like ethylene glycol dibenzoate, NOESY can provide information about preferred solution-state conformations. For example, spatial proximity between certain aromatic protons and the ethylene glycol protons could be detected, offering clues about the rotational preferences around the ester linkages.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the types of chemical bonds present, as well as the local molecular conformation.
For ethylene glycol dibenzoate, vibrational spectroscopy is particularly useful for studying the conformational isomerism of the ethylene glycol linkage. The different crystalline polymorphs, as well as the glassy and liquid states, exhibit distinct infrared and Raman spectra. The conformation of the -CO-O-CH₂-CH₂-O-CO- moiety influences the vibrational frequencies of several key modes, including CH₂ bending, CH₂ wagging, C-C stretching, and CH₂ rocking.
Studies on para-substituted derivatives have established a correlation between specific vibrational frequencies and the trans-trans-trans (ttt) versus trans-gauche-trans (tgt) conformations. These conformationally sensitive bands serve as diagnostic markers for the molecular structure in different states of matter. For example, it has been proposed that for p-NO₂ and p-CN substituted molecules, the conformation of the methylenic sequence is trans-trans-trans based on their IR and NMR spectra.
The table below lists the characteristic infrared frequencies for different vibrational modes in the two primary conformations of ethylene glycol dibenzoate derivatives.
| Vibrational Mode | ttt Conformation (cm⁻¹) | tgt Conformation (cm⁻¹) |
| CH₂ Bending | 1470 - 1485 | 1460 |
| CH₂ Wagging | 1335 - 1340 | 1370 - 1375 |
| C-C Stretching | 975 - 980 | 1040 |
| CH₂ Rocking | 845 - 855 | 895 - 900 |
This interactive data table displays the conformationally sensitive infrared bands for ethylene glycol dibenzoate derivatives.
The analysis of these spectra, combined with the data from X-ray diffraction and NMR, allows for a comprehensive and detailed structural characterization of the products formed from the reaction of benzoic acid and ethane-1,2-diol.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations and Hydrogen Bonding
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding, in the products of the esterification between benzoic acid and ethane-1,2-diol. The progress of the reaction can be monitored by observing the disappearance of reactant-specific vibrational bands and the emergence of new bands corresponding to the ester products, primarily 2-hydroxyethyl benzoate and ethylene glycol dibenzoate.
The FTIR spectrum of benzoic acid is characterized by a very broad absorption band for the hydroxyl (O-H) stretching vibration of the carboxylic acid group, typically found between 3300 and 2500 cm⁻¹. docbrown.info This broadening is a direct consequence of strong hydrogen bonding in the dimeric structure of benzoic acid. docbrown.info Another key absorption is the sharp, intense band for the carbonyl (C=O) stretching vibration, which for an aryl carboxylic acid appears around 1700–1680 cm⁻¹. docbrown.info Ethane-1,2-diol displays a broad O-H stretching band around 3350 cm⁻¹ and C-O stretching vibrations.
Upon esterification, significant changes in the FTIR spectrum are observed:
The broad O-H stretch of the carboxylic acid disappears.
A new, strong C=O stretching band characteristic of the ester functional group appears at a higher frequency, typically in the range of 1720-1715 cm⁻¹.
The formation of the ester linkage results in two distinct C-O stretching bands: one for the O-C=O portion (around 1300-1200 cm⁻¹) and another for the C-O-C portion (around 1200-1050 cm⁻¹).
In the case of the monoester product, 2-hydroxyethyl benzoate, a broad O-H stretching band from the remaining alcohol group on the ethane-1,2-diol moiety would still be present around 3500-3300 cm⁻¹. researchgate.net For the diester, ethylene glycol dibenzoate, this O-H band would be absent.
Table 1: Key FTIR Vibrational Frequencies for Reactants and Products
| Compound | Functional Group | Characteristic Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Benzoic Acid | Carboxylic Acid O-H | 3300 - 2500 | Very broad, indicates strong H-bonding docbrown.info |
| Carbonyl C=O | 1700 - 1680 | Strong, sharp absorption docbrown.info | |
| C-O Stretch | 1320 - 1210 | Strong absorption docbrown.info | |
| Ethane-1,2-diol | Alcohol O-H | ~3350 | Broad, indicates H-bonding |
| 2-Hydroxyethyl benzoate (Monoester) | Alcohol O-H | 3500 - 3300 | Broad absorption remains researchgate.net |
| Ester C=O | ~1720 | Strong, sharp absorption | |
| C-O Stretch | 1300 - 1050 | Two distinct bands expected | |
| Ethylene glycol dibenzoate (Diester) | Ester C=O | ~1720 | Strong, sharp absorption |
| C-O Stretch | 1300 - 1050 | Two distinct bands expected |
Raman Spectroscopy for Molecular Vibrations and Conformational Analysis
Raman spectroscopy serves as a valuable complement to FTIR, providing detailed information on molecular vibrations, symmetry, and conformational isomers. It is particularly effective for analyzing non-polar bonds and skeletal vibrations.
In the analysis of benzoic acid and its derivatives, Raman spectroscopy can clearly identify the C=O stretching modes, which often appear as strong bands. ias.ac.in The aromatic ring vibrations are also prominent, with characteristic C=C stretching modes observed around 1600 cm⁻¹. researchgate.net For the products of the reaction with ethane-1,2-diol, Raman spectroscopy can elucidate the conformational structure of the flexible ethylene glycol linker. The CH₂ twisting and wagging deformations in the glycol chain give rise to specific Raman bands. nih.gov The presence of different conformers (e.g., gauche vs. trans) of the O-CH₂-CH₂-O backbone in the ester products can lead to the appearance of distinct peaks or broadening of existing bands, allowing for a detailed conformational analysis. nih.gov
Table 2: Selected Raman Shifts for Structural Analysis
| Compound/Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
|---|---|---|
| Benzoic Acid | Aromatic Ring C=C Stretch | ~1600 |
| Carbonyl C=O Stretch | ~1630-1650 | |
| C-H Stretch | ~3070 | |
| Ethylene Glycol Moiety | CH₂ Twist/Wag | 1200 - 1400 |
| C-C Stretch | 800 - 900 | |
| Ester Products | Ester C=O Stretch | ~1720 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of the reaction products and for confirming their structures through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov For the esterification products of benzoic acid and ethane-1,2-diol, HRMS can readily distinguish between the mono- and diester products and confirm their elemental composition. This technique is crucial for differentiating between isomers and compounds with the same nominal mass.
Table 3: Theoretical Exact Masses of Esterification Products
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| 2-Hydroxyethyl benzoate | C₉H₁₀O₃ | 166.06299 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of daughter ions. The resulting fragmentation pattern is a molecular fingerprint that provides definitive structural information.
For the benzoic acid-ethane-1,2-diol products, the fragmentation pathways are predictable and highly informative:
Benzoic Acid Fragmentation : The mass spectrum of benzoic acid itself is dominated by the molecular ion [M]⁺ at m/z 122, the benzoyl cation [C₆H₅CO]⁺ at m/z 105 (formed by loss of •OH), and the phenyl cation [C₆H₅]⁺ at m/z 77 (formed by subsequent loss of CO). docbrown.info
Ester Fragmentation : The esters undergo characteristic cleavages. A primary fragmentation pathway for both the mono- and diester is the formation of the highly stable benzoyl cation at m/z 105 . miamioh.edu For ethylene glycol dibenzoate, a significant fragment corresponds to the loss of a benzoyloxy group [M - C₆H₅COO]⁺. nih.gov Analysis of related compounds like diethylene glycol dibenzoate shows key fragments at m/z 105 and 149, the latter corresponding to the [C₆H₅COOCH₂CH₂O]⁺ fragment. researchgate.netmassbank.eu Similar fragmentation would be expected for the products , allowing for unambiguous structural confirmation.
Table 4: Expected Key Fragments in MS/MS Analysis
| Product | Parent Ion (m/z) | Key Fragment Ion (m/z) | Identity of Fragment |
|---|---|---|---|
| 2-Hydroxyethyl benzoate | 166 | 122 | [M - C₂H₄O]⁺ |
| 105 | [C₆H₅CO]⁺ | ||
| 77 | [C₆H₅]⁺ | ||
| Ethylene glycol dibenzoate | 270 | 149 | [M - C₇H₅O₂]⁺ or [C₆H₅COOC₂H₄]⁺ |
| 122 | [C₆H₅COOH]⁺ (rearrangement) | ||
| 105 | [C₆H₅CO]⁺ |
Thermal Analysis Techniques
Thermal analysis provides data on the physical properties of materials as they change with temperature.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of the reactants and products, such as melting points, crystallization events, and glass transitions. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the temperatures at which these phase transitions occur.
The esterification of benzoic acid (m.p. ~122.4 °C) with ethane-1,2-diol (m.p. ~-13 °C) can be monitored using DSC. As the reaction proceeds, the endothermic peak corresponding to the melting of benzoic acid will decrease in intensity, while new thermal signatures corresponding to the products will appear. For instance, ethylene glycol dibenzoate is reported to have a melting point around 73-74 °C. The presence of a melting endotherm at this temperature in the DSC thermogram of the reaction mixture would be a strong indicator of the formation of the diester product.
Table 5: Thermal Properties of Reactants and Products
| Compound | Property | Temperature (°C) |
|---|---|---|
| Benzoic Acid | Melting Point | 122.4 |
| Ethane-1,2-diol | Melting Point | -12.9 |
| Ethylene glycol dibenzoate | Melting Point | 73 - 74 |
| 2-Hydroxyethyl benzoate | Boiling Point | 272.7 |
Table of Mentioned Compounds
| Compound Name |
|---|
| Benzoic acid |
| Ethane-1,2-diol |
| 2-hydroxyethyl benzoate |
| Ethylene glycol dibenzoate |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Patterns
Thermogravimetric analysis is a critical technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For the reaction products of benzoic acid and ethane-1,2-diol, TGA reveals a multi-stage decomposition process, indicating the breakdown of different chemical bonds at varying temperature ranges.
The thermal degradation of ethylene glycol dibenzoate, a primary product, typically occurs in distinct stages. While specific weight loss percentages can vary slightly based on experimental conditions such as heating rate and atmosphere, a general pattern is observable. The initial weight loss often corresponds to the evaporation of any residual moisture or volatile impurities. The subsequent and more significant weight loss stages are attributed to the decomposition of the ester itself.
A representative TGA profile for a benzoate ester would show stability up to a certain temperature, followed by a significant weight loss. For instance, studies on similar aromatic esters have shown that decomposition can begin at temperatures around 200°C and proceed through multiple steps, with the bulk of the material decomposing at higher temperatures. The decomposition mechanism often involves the cleavage of the ester linkages and the breakdown of the aromatic and aliphatic components.
Detailed findings from TGA studies can be summarized in a data table to highlight the key decomposition stages:
| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Process |
| 100 - 150 | 1 - 2 | Evaporation of adsorbed moisture and residual solvents. |
| 200 - 350 | 40 - 50 | Initial cleavage of the ester bonds and loss of benzoate groups. |
| 350 - 500 | 30 - 40 | Decomposition of the ethylene glycol backbone and aromatic rings. |
| > 500 | 5 - 10 | Char residue formation and slow combustion of remaining carbon. |
Note: The data presented is a generalized representation based on typical thermal behavior of benzoate esters and may not reflect the exact values for a specific experimental run.
The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, is instrumental in identifying the temperatures at which the rate of mass loss is at its maximum. These peaks in the DTG curve correspond to the points of fastest degradation within each decomposition stage.
Electron Microscopy for Morphological and Nanostructural Characterization (e.g., SEM, TEM)
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the surface morphology and internal nanostructure of materials. For the solid products of the benzoic acid and ethane-1,2-diol reaction, these methods provide invaluable insights into their crystalline nature, particle size, and shape.
Scanning Electron Microscopy (SEM)
At higher magnifications, SEM can elucidate finer details of the crystal surfaces, such as growth steps, surface defects, and the presence of any amorphous regions. The morphology observed can be influenced by factors like the solvent used for crystallization, the rate of cooling, and the presence of impurities. For instance, rapid precipitation may lead to smaller, more irregular particles, while slow crystallization can result in larger, more well-formed crystals.
Transmission Electron Microscopy (TEM)
TEM provides even higher resolution imaging, allowing for the characterization of the material's nanostructure. By transmitting electrons through a very thin sample, TEM can reveal details about the internal structure, including the crystal lattice and the presence of any nanoscale domains or defects.
For crystalline materials like ethylene glycol dibenzoate, TEM can be used to obtain electron diffraction patterns, which provide information about the crystal structure and orientation. In cases where the product might have a nano-particulate or nano-crystalline nature, TEM is essential for determining the size, shape, and distribution of these nanoscale features.
Reaction Kinetics, Thermodynamics, and Mechanistic Investigations
Kinetic Modeling of Benzoic Acid-Ethane-1,2-Diol Esterification
Kinetic modeling aims to mathematically describe the rate of the esterification reaction, providing a framework to predict the conversion of benzoic acid over time under various conditions. dnu.dp.ua While specific kinetic data for the benzoic acid and ethane-1,2-diol system is limited in publicly available literature, extensive research on analogous systems, such as the esterification of benzoic acid with other short-chain alcohols, provides a strong basis for understanding its kinetic behavior. Models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW), Eley-Rideal (ER), and pseudo-homogeneous (PH) models are frequently employed to correlate kinetic data for similar esterification reactions. researchgate.netmdpi.com
Table 1: Kinetic Parameters for the Esterification of Benzoic Acid with Various Alcohols
| Reactants | Catalyst | Reaction Order (w.r.t. Benzoic Acid) | Forward Rate Constant (k_f) | Reverse Rate Constant (k_r) | Source |
|---|---|---|---|---|---|
| Benzoic Acid + 1-Butyl Alcohol | p-Toluenesulfonic Acid | 1 | Calculated from effective rate constant | Calculated from effective rate constant | dnu.dp.uaresearchgate.net |
| Benzoic Acid + Ethanol | Amberlyst 39 | - | Correlated with LHHW model | Correlated with LHHW model | researchgate.net |
Activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies at different temperatures. For the esterification of benzoic acid with 1-butyl alcohol, the activation energies for the forward and reverse reactions have been calculated as 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net In another study involving the esterification of benzoic acid with methanol using functionalized silica gel catalysts, activation energies were determined to be 65.9 ± 0.7 kJ·mol⁻¹ and 44.9 ± 0.6 kJ·mol⁻¹, depending on the catalyst synthesis method. researchgate.net For the reaction with ethanol over an Amberlyst-15 catalyst, an activation energy of 69.1 kJ·mol⁻¹ was reported. researchgate.net
Table 2: Activation Energies for Benzoic Acid Esterification with Different Alcohols
| Alcohol | Catalyst | Activation Energy (Ea) | Source |
|---|---|---|---|
| 1-Butyl Alcohol | p-Toluenesulfonic Acid | 58.40 kJ·mol⁻¹ (forward) | dnu.dp.uaresearchgate.net |
| 1-Butyl Alcohol | p-Toluenesulfonic Acid | 57.70 kJ·mol⁻¹ (reverse) | dnu.dp.uaresearchgate.net |
| Methanol | Functionalized Silica Gel (S1) | 65.9 ± 0.7 kJ·mol⁻¹ | researchgate.net |
| Methanol | Functionalized Silica Gel (S3) | 44.9 ± 0.6 kJ·mol⁻¹ | researchgate.net |
| Ethanol | Amberlyst-15 | 69.1 kJ·mol⁻¹ | researchgate.net |
The rate of esterification is highly dependent on both the type of catalyst used and its concentration or loading.
Catalyst Type : Both homogeneous and heterogeneous catalysts are effective. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are highly active. mdpi.comresearchgate.net Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Amberlyst-39), functionalized silica gels, and various Lewis acids like zirconium and bismuth compounds, are also widely studied due to their ease of separation from the reaction mixture. researchgate.netresearchgate.netrug.nl Bismuth(III) compounds have been explored as Lewis acid catalysts, though some, like BiPO4, show low activity due to poor solubility. rug.nl
Catalyst Loading : For heterogeneous catalysts, increasing the catalyst loading generally increases the reaction rate. In studies involving functionalized silica gel for the esterification of benzoic acid with methanol, catalyst loadings of 5, 10, and 15 g were investigated, showing a corresponding effect on the conversion rate. researchgate.net Similarly, for the esterification of benzoic acid with ethanol over an acidic cation-exchange resin, a catalyst loading of 10 g was found to be optimal in achieving a maximum conversion of 75% at 70°C. researchgate.net
Thermodynamic Analysis of Esterification Equilibrium
Thermodynamic analysis provides insight into the spontaneity and equilibrium position of the esterification reaction. The key parameters are the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
The esterification of carboxylic acids is typically a slightly exothermic or endothermic and reversible process. The thermodynamic parameters dictate the maximum achievable conversion at equilibrium. For the esterification of benzoic acid with 1-butyl alcohol, the thermal effect of the reaction (a measure related to the enthalpy of reaction, ΔH) was calculated to be 622 J·mol⁻¹. dnu.dp.uaresearchgate.net This slightly positive value suggests the reaction is nearly thermoneutral or slightly endothermic. The entropy change (ΔS) for this reaction has also been calculated from the kinetic data. dnu.dp.uaresearchgate.net A study on the aqueous dissociation of benzoic acid, a different process, found the standard Gibbs free energy change (ΔG) to be 12.507 kJ·mol⁻¹, with ΔH at 3.823 kJ·mol⁻¹ and ΔS at -29.14 J·mol⁻¹·K⁻¹, indicating a non-spontaneous process in that specific context. amazonaws.com
Table 3: Thermodynamic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol
| Thermodynamic Parameter | Value | Temperature Range (K) | Source |
|---|---|---|---|
| Thermal Effect (ΔH) | 622 J·mol⁻¹ | 365.2–389.4 | dnu.dp.uaresearchgate.net |
| Entropy Change (ΔS) | Calculated | 365.2–389.4 | dnu.dp.uaresearchgate.net |
Detailed Mechanistic Pathways for Benzoic Acid-Ethane-1,2-Diol Esterification
The most widely accepted mechanism for the acid-catalyzed esterification of a carboxylic acid and an alcohol is the Fischer esterification mechanism. mdpi.com This pathway involves several key steps:
Protonation : The catalyst (typically a strong acid, H⁺) protonates the carbonyl oxygen of benzoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack : A lone pair of electrons from the oxygen atom of a hydroxyl group in ethane-1,2-diol attacks the protonated carbonyl carbon. This step forms a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate. This turns one of the hydroxyls into a good leaving group (water).
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation : The protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final ester product.
For heterogeneous catalysts, the mechanism is often described by models such as the Langmuir-Hinshelwood (L-H) model. researchgate.netresearchgate.net In this model, the reaction occurs on the surface of the catalyst. It involves the adsorption of both reactants (benzoic acid and ethane-1,2-diol) onto the active sites of the catalyst, followed by a surface reaction to form the ester, and finally, the desorption of the products (ester and water).
Proton-Catalyzed Mechanisms (Fischer-Speier type)
The Fischer-Speier esterification is the conventional method for this transformation, utilizing a Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction. organic-chemistry.orgresearchgate.net The mechanism proceeds through several equilibrium steps. masterorganicchemistry.com
The process begins with the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. organic-chemistry.orgmasterorganicchemistry.com The ethane-1,2-diol then attacks the activated carbonyl carbon, leading to the formation of a key tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. organic-chemistry.org
Table 1: Common Brønsted Acid Catalysts in Benzoic Acid Esterification
| Catalyst | Typical Application | Reference |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Widely used, highly effective homogeneous catalyst for Fischer esterification. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| p-Toluenesulfonic Acid (p-TsOH) | A solid, strong organic acid that is often easier to handle than sulfuric acid. researchgate.netdnu.dp.ua | researchgate.netdnu.dp.ua |
| Amberlyst-15 | A solid ion-exchange resin that acts as a heterogeneous catalyst, facilitating easier product separation. dergipark.org.tr | dergipark.org.tr |
Lewis Acid-Catalyzed Mechanisms
Lewis acids offer an alternative catalytic pathway for the esterification of benzoic acid, often providing milder reaction conditions and avoiding the corrosive nature of strong Brønsted acids. rug.nlorganic-chemistry.org These catalysts function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. mdpi.commdpi.com
A variety of Lewis acids have been shown to be effective, including metal-containing compounds. For instance, a solid acid catalyst composed of zirconium and titanium has been used to effectively catalyze the esterification of benzoic acid with methanol without requiring any additional Brønsted acids. mdpi.com The proposed mechanism involves the Lewis acid binding to the carboxylate, which activates the carbonyl group for the subsequent nucleophilic attack. mdpi.com Other studies have demonstrated the efficacy of catalysts like Fe₂(SO₄)₃ and various metal triflates. rug.nlresearchgate.net
Table 2: Examples of Lewis Acid Catalysts for Benzoic Acid Esterification
| Catalyst | Substrates | Key Findings | Reference |
|---|---|---|---|
| Zirconium/Titanium Solid Acid | Benzoic acid and methanol | Effective catalysis without an auxiliary Brønsted acid. | mdpi.com |
| Bismuth(III) Compounds (e.g., Bi(OTf)₃) | Benzoic acid and heptanol | Bi(OTf)₃ resulted in full conversion, though ether formation was a side reaction. | rug.nl |
| Iron(III) Sulfate (Fe₂(SO₄)₃) | Benzoic acid and 2-ethylhexanol | Demonstrated effectiveness as a heterogeneous solid catalyst. | researchgate.net |
Role of Intermediates and Transition States
The mechanism of both proton- and Lewis acid-catalyzed esterification is critically dependent on the formation of specific intermediates and transition states. The central species in the Fischer-Speier mechanism is the tetrahedral intermediate . organic-chemistry.org This intermediate is formed when the alcohol (ethane-1,2-diol) adds to the carbonyl carbon of the activated benzoic acid.
This tetrahedral species contains two equivalent hydroxyl groups. A rapid proton shift, or tautomerism, occurs, converting one of the hydroxyls into a better leaving group (H₂O). organic-chemistry.org The subsequent collapse of this intermediate, driven by the reformation of the carbonyl double bond, leads to the expulsion of water and the formation of the protonated ester. The transition states in this process involve the partial formation and breaking of bonds during the nucleophilic attack and the elimination steps. The stability of these transition states, which is influenced by the catalyst and solvent, ultimately determines the reaction rate.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can dramatically influence the kinetics and selectivity of the esterification reaction. chemrxiv.org Solvents can affect reaction rates by differentially solvating the reactants, transition states, and products. chemrxiv.org For instance, a solvent that stabilizes the reactants more than the transition state will slow the reaction down.
In the reaction of benzoic acid with diazodiphenylmethane, a model system for studying reactivity, the reaction rate was observed to vary by over 3,000-fold across a range of 43 aprotic solvents, highlighting the profound impact of the solvent environment. rsc.org For this specific reaction, solvent basicity was identified as a dominant factor. rsc.org
In the context of the esterification of benzoic acid with ethane-1,2-diol, the solvent can also play a practical role in shifting the reaction equilibrium. The use of a non-polar, water-immiscible solvent such as xylene allows for the continuous removal of water via azeotropic distillation. researchgate.net This removal of a product drives the equilibrium toward the formation of the ester, thereby increasing the final yield. tcu.edu The solubility of benzoic acid in the solvent system, including mixtures of water and ethylene (B1197577) glycol, is also a fundamental parameter affecting the reaction kinetics. researchgate.net
Table 3: Illustrative Effect of Solvent on Reaction Rate for Benzoic Acid with Diazodiphenylmethane at 37 °C
| Solvent | Rate Coefficient (k₀) | Reference |
|---|---|---|
| Toluene (B28343) | 0.0136 | rsc.org |
| Dichloromethane | 0.0506 | rsc.org |
| Ethyl Acetate | 0.176 | rsc.org |
| Acetonitrile | 0.534 | rsc.org |
Computational Chemistry and Theoretical Modeling of Benzoic Acid Ethane 1,2 Diol Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecular systems. For the benzoic acid-ethane-1,2-diol system, these calculations can predict stable conformations, interaction energies, and spectroscopic properties, offering a detailed picture of how these two molecules interact.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is widely applied to study molecules like benzoic acid and its derivatives due to its favorable balance between accuracy and computational cost. vjst.vnvjst.vnsemanticscholar.org
Electronic Structure: DFT calculations are employed to determine the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). vjst.vnnih.gov The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the chemical reactivity and stability of the benzoic acid-ethane-1,2-diol complex. vjst.vn For benzoic acid, studies have shown that substituents on the benzene ring can significantly influence its electronic structure and acidity (pKa). semanticscholar.org
Geometry Optimization: A crucial step in computational analysis is geometry optimization, which locates the minimum energy structures of the molecules and their complexes. For benzoic acid, DFT methods like B3LYP with basis sets such as 6-311++G(2d,p) have been successfully used to optimize the geometry of its monomer and hydrogen-bonded dimer forms. vjst.vnvjst.vn These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data. researchgate.netmdpi.com Similar optimization would be applied to the benzoic acid-ethane-1,2-diol system to find the most stable arrangement, likely involving hydrogen bonding between the carboxylic acid group of benzoic acid and the hydroxyl groups of ethane-1,2-diol.
Vibrational Frequencies: Theoretical vibrational frequencies calculated using DFT can be compared with experimental infrared (IR) and Raman spectra to confirm molecular structures. researchgate.netmdpi.comresearchgate.net The calculations can help assign specific vibrational modes, such as the characteristic O-H and C=O stretching frequencies in benzoic acid, which are sensitive to hydrogen bonding. mdpi.com For the benzoic acid-ethane-1,2-diol system, DFT would predict shifts in these vibrational frequencies upon complex formation, providing evidence of intermolecular interactions.
| Method | Functional | Basis Set | Application | Reference |
|---|---|---|---|---|
| DFT | B3LYP | 6-311++G(2d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties | vjst.vnvjst.vn |
| DFT | M06-2X | 6-311++G(2df,2pd) | Equilibrium Geometry of Benzoic Acid-Water Complex | researchgate.net |
| DFT | PBE0-D3BJ | def2-TZVP | Geometry Optimization of Benzoic Acid Derivatives | mdpi.com |
Ab Initio Methods for High-Accuracy Energy Calculations and Spectroscopic Parameters
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, particularly for energy calculations and the prediction of spectroscopic parameters.
For systems involving benzoic acid, ab initio methods such as Møller-Plesset perturbation theory (MP2) are used to calculate accurate interaction and dissociation energies, for example, in the benzoic acid-water complex. researchgate.net These high-accuracy energy calculations are crucial for developing reliable force fields used in molecular dynamics simulations and for estimating the stability of complexes in different environments. researchgate.net
Furthermore, ab initio calculations are used to predict various spectroscopic parameters. For instance, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT or ab initio approaches, allows for the accurate calculation of NMR chemical shifts, which can then be compared with experimental data to elucidate molecular structures in solution. ucl.ac.ukdergipark.org.tr
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comlibretexts.org Understanding the conformational landscape is essential for predicting the dominant structures of benzoic acid and ethane-1,2-diol and how they interact.
For benzoic acid, conformational flexibility primarily involves the rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring. Computational studies have explored the planarity of the molecule and the energy barriers associated with this rotation. nih.govresearchgate.net
Ethane-1,2-diol exhibits more complex conformational behavior due to rotation around the central C-C bond, leading to different staggered (gauche and anti) and eclipsed conformers. The relative stability of these conformers is governed by a balance of steric hindrance and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The gauche conformation is often found to be more stable than the anti conformation due to this intramolecular hydrogen bond.
| Molecule | Conformer | Relative Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| 3-(azidomethyl)benzoic acid | Conformer A (gas phase) | 0.0 | DFT | nih.gov |
| 3-(azidomethyl)benzoic acid | Conformer B (gas phase) | +1.1 | DFT | nih.gov |
| 3-(azidomethyl)benzoic acid | Conformer C (gas phase, adjusted) | ~+1.25 | DFT | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of systems, such as benzoic acid and ethane-1,2-diol in solution or in the solid state. researchgate.net
Dynamics of Intermolecular Interactions in Solution
In a solution environment, MD simulations can reveal the complex web of intermolecular interactions between solute (benzoic acid, ethane-1,2-diol) and solvent molecules. These simulations are critical for understanding processes like solvation, association, and nucleation. nih.gov
MD simulations, often using force fields like the General Amber Force Field (GAFF), can model the behavior of benzoic acid derivatives in various solvents. ucl.ac.uk Such studies have been used to identify the extent of self-association, particularly the formation of hydrogen-bonded dimers of benzoic acid, versus the formation of solute-solvent hydrogen bonds. ucl.ac.uknih.gov
For a solution containing both benzoic acid and ethane-1,2-diol, MD simulations would be invaluable for characterizing the competition and interplay between several types of hydrogen bonds:
Benzoic acid - Benzoic acid (dimerization)
Ethane-1,2-diol - Ethane-1,2-diol
Benzoic acid - Ethane-1,2-diol (hetero-complex formation)
Solute - Solvent interactions
By analyzing the simulation trajectories, one can calculate properties such as radial distribution functions (RDFs) to understand the local structure around each molecule and the lifetimes of hydrogen bonds to quantify the strength and dynamics of these interactions. researchgate.netnih.gov
Simulation of Crystal Packing and Interfacial Phenomena
MD simulations and related computational techniques are essential for understanding and predicting how molecules arrange themselves in a crystal lattice. researchgate.net For benzoic acid, a key feature of its crystal structure is the formation of cyclic hydrogen-bonded dimers, which then pack into a stable three-dimensional structure. researchgate.netnih.gov
In the context of a potential benzoic acid-ethane-1,2-diol co-crystal, simulations could be used to:
Predict plausible crystal structures (crystal structure prediction).
Analyze the stability of different packing arrangements.
Investigate the role of hydrogen bonding between the acid and diol in forming the crystal lattice.
Simulate interfacial phenomena, such as crystal growth from a solution or melt, by modeling the interaction of solute molecules with specific crystal faces. This can help in understanding how the morphology (shape) of the crystal is determined.
Prediction of Structure-Reactivity Relationships
Theoretical modeling is instrumental in predicting how the molecular structures of benzoic acid and ethane-1,2-diol influence their reactivity, primarily in the context of esterification. Density Functional Theory (DFT) is a common method employed for this purpose, allowing for the calculation of various molecular properties and reactivity descriptors.
Molecular Properties and Reactivity Descriptors: By calculating properties such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential surfaces, and atomic charges, computational models can predict the reactive sites of the molecules. For benzoic acid, the carboxylic acid group is the clear center of reactivity. Computational analysis can quantify the electrophilicity of the carbonyl carbon and the nucleophilicity of the hydroxyl oxygen. Similarly, for ethane-1,2-diol, the nucleophilicity of its hydroxyl groups can be determined.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. A smaller energy gap suggests higher reactivity. Theoretical studies can predict how substituents on the benzoic acid ring would alter this gap, thereby influencing the reaction rate. For instance, electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of ethane-1,2-diol.
Reaction Mechanism and Energetics: Computational studies on similar esterification reactions, such as between succinic acid and ethylene (B1197577) glycol, reveal that the reaction can proceed through different pathways, including both concerted and stepwise mechanisms. rsc.org A theoretical investigation of the benzoic acid-ethane-1,2-diol system would involve mapping the potential energy surface for the esterification reaction. This involves:
Identifying Intermediates and Transition States: The geometries of all reactants, intermediates, transition states, and products are optimized.
Calculating Activation Energies: The energy barriers (activation energies) for each step of the proposed mechanism are calculated. The pathway with the lowest activation energy is predicted to be the most favorable. For example, a stepwise mechanism involving the formation of a tetrahedral intermediate is common for esterification.
These calculations allow for the construction of a detailed reaction profile, providing a quantitative basis for the structure-reactivity relationship.
Below is a hypothetical data table illustrating the types of parameters that would be calculated in a DFT study to predict structure-reactivity relationships. The values are illustrative and based on general chemical principles.
| Parameter | Benzoic Acid | Ethane-1,2-diol | Predicted Reactivity Implication |
| HOMO Energy (eV) | -7.2 | -6.8 | Ethane-1,2-diol acts as the nucleophile. |
| LUMO Energy (eV) | -1.5 | 1.2 | Benzoic acid acts as the electrophile. |
| HOMO-LUMO Gap (eV) | 5.7 | 8.0 | The reactivity is primarily dictated by the HOMO of the diol and the LUMO of the acid. |
| Charge on Carbonyl Carbon | +0.45 | N/A | High positive charge indicates a strong electrophilic site for nucleophilic attack. |
| Charge on Hydroxyl Oxygen | N/A | -0.38 | Negative charge indicates a nucleophilic site. |
Note: Data is illustrative and not from a specific experimental or computational study on this exact system.
Computational Studies on Catalyst-Substrate Interactions
The esterification of benzoic acid with ethane-1,2-diol is typically slow and requires a catalyst. Computational modeling is essential for understanding how catalysts function at a molecular level by altering the reaction mechanism and lowering the activation energy.
Acid Catalysis: In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, the reaction mechanism is altered. Computational studies would model the following steps:
Protonation of the Carbonyl Oxygen: The catalyst protonates the carbonyl oxygen of benzoic acid. This step is modeled to determine the geometry and stability of the protonated species.
Enhanced Electrophilicity: Theoretical calculations would show a significant increase in the positive charge on the carbonyl carbon upon protonation, making it much more susceptible to attack by the nucleophilic hydroxyl group of ethane-1,2-diol.
Lowering the Activation Barrier: By mapping the potential energy surface of the catalyzed reaction, the activation energy of the nucleophilic attack on the protonated carbonyl group can be calculated. This is invariably found to be significantly lower than that of the uncatalyzed reaction.
Self-Catalysis: Computational investigations into polyesterification have shown that reactants themselves can act as catalysts. rsc.org A second molecule of benzoic acid could act as a proton shuttle, facilitating the nucleophilic attack by the diol. Modeling this "self-catalysis" involves calculating the transition state for a mechanism where the second acid molecule helps in the proton transfer, which can offer a lower energy pathway compared to the uncatalyzed reaction in the absence of a strong acid.
Metal-Based Catalysts: Compounds of metals like titanium are also used as catalysts. google.com Computational modeling of these systems would involve:
Coordination of the Catalyst: The interaction between the catalyst (e.g., a titanium alkoxide) and the substrates would be modeled. This typically involves the coordination of the titanium center to the carbonyl oxygen of benzoic acid.
Activation of the Substrate: The model would demonstrate how this coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.
A comparative data table below illustrates how computational studies might predict the effect of different catalysts on the activation energy of the rate-determining step in the esterification of benzoic acid with ethane-1,2-diol.
| Catalytic System | Proposed Interaction | Predicted Activation Energy (kJ/mol) |
| Uncatalyzed | Direct nucleophilic attack | High |
| Self-Catalyzed (Benzoic Acid) | Proton shuttle via a second acid molecule | Moderately High |
| Acid-Catalyzed (H⁺) | Protonation of carbonyl oxygen | Low |
| Titanium (IV) Catalyst | Coordination to carbonyl oxygen | Low to Moderate |
Note: The predicted activation energies are relative and for illustrative purposes.
These computational approaches provide a fundamental understanding of the catalyst-substrate interactions, guiding the selection and design of more efficient catalysts for the synthesis of benzoic acid-ethane-1,2-diol esters.
Advanced Materials Science Applications of Benzoic Acid Ethane 1,2 Diol Derivatives
Polymer and Resin Chemistry Applications
The reaction products of benzoic acid and ethane-1,2-diol are integral to the formulation of various polymers and resins, where they function as building blocks, modifiers, and performance-enhancing additives.
Polyesters are a class of polymers synthesized through polycondensation reactions between di- or polyfunctional carboxylic acids and alcohols. libretexts.org In this context, ethane-1,2-diol (ethylene glycol) serves as a common diol monomer. libretexts.orgnih.gov When reacted with a dicarboxylic acid like terephthalic acid, it forms poly(ethylene terephthalate) or PET. libretexts.orgbrainly.com
While benzoic acid is a monofunctional carboxylic acid, it plays a crucial role as a chain terminator or "end-capping" agent in polyester (B1180765) synthesis. google.comgoogle.com By incorporating benzoic acid into the reaction, the growth of the polymer chain is halted, which allows for precise control over the molecular weight of the resulting polyester. google.comjustlonghealth.com This end-capping process can improve the performance of the polyester plasticizer by reducing or eliminating residual hydroxyl groups, which may be reactive and affect compatibility with other polymers. google.com These end-capped polyester plasticizers are used in a variety of applications, including adhesives, sealants, and vinyl compositions. google.comgoogle.comgoogle.comgoogleapis.com
The general synthesis of polyesters is typically achieved through a polycondensation reaction, where a small molecule, such as water, is eliminated for each ester linkage formed. libretexts.org The process often requires heat and catalysts to proceed efficiently. libretexts.orgnih.gov
One of the most significant applications for ethane-1,2-diol and benzoic acid derivatives, such as ethylene (B1197577) glycol dibenzoate and diethylene glycol dibenzoate (DEGDB), is as plasticizers for polymeric materials. justlonghealth.comatamanchemicals.com Plasticizers are additives that increase the flexibility, durability, and workability of polymers like Polyvinyl Chloride (PVC) and Ethylene-Vinyl Acetate (EVA). atamanchemicals.com
Benzoate (B1203000) esters are considered environmentally friendly, non-phthalate plasticizers and are often used as alternatives to traditional phthalates like di(2-ethylhexyl) phthalate (DEHP), which have raised health and environmental concerns. atamanchemicals.comresearchgate.netresearchgate.net They exhibit strong solubility and good compatibility with a wide range of polar polymers and rubbers. atamanchemicals.comatamanchemicals.comataman-chemicals.comspecialchem.com
In PVC applications, DEGDB and related benzoate esters enhance flexibility and improve processing characteristics, making the material suitable for products like flooring, films, cables, and artificial leather. atamanchemicals.comatamanchemicals.com They are valued for their low volatility, which minimizes evaporation at ambient temperatures, and good resistance to oil and water. atamanchemicals.comriverlandtrading.com The addition of benzoate-acetate glycerol (B35011) ester, synthesized from glycerol, benzoic acid, and acetic acid, has been shown to effectively reduce the Shore hardness of PVC, indicating a strong plasticizing effect. google.com Studies have shown that benzoate-based plasticizers can result in faster fusing at lower temperatures in PVC formulations compared to general-purpose plasticizers. researchgate.net
The effectiveness of a plasticizer is often evaluated by its impact on the mechanical properties of the polymer. The table below illustrates typical changes in PVC properties upon addition of a plasticizer.
| Property | Unplasticized PVC (uPVC) | Plasticized PVC (pPVC) |
| Tensile Strength | High | Lower |
| Elongation at Break | Low | High |
| Hardness (Shore) | High | Lower |
| Flexibility | Rigid | Flexible |
This table provides a generalized comparison of the properties of unplasticized versus plasticized PVC.
Benzoate esters derived from compounds like ethane-1,2-diol and diethylene glycol are widely used in the formulation of specialty coatings and adhesives. atamanchemicals.comriverlandtrading.comriverlandtrading.com In these applications, they act as effective plasticizers, coalescing agents, and film-forming aids. riverlandtrading.comriverlandtrading.com
Their functions in coatings and adhesives include:
Improving Film Formation: They help to lower the minimum film formation temperature (MFFT) of latex paints and coatings, ensuring a smooth and continuous film. riverlandtrading.com
Enhancing Flexibility and Adhesion: By plasticizing the polymer binder, they improve the flexibility and durability of the final coating or adhesive bond. atamanchemicals.comriverlandtrading.comriverlandtrading.com This is crucial for applications on substrates that may expand, contract, or flex.
Modifying Performance: In adhesives, they can improve tack, extend open time, and reduce set times. ataman-chemicals.comriverlandtrading.com They are compatible with various adhesive chemistries, including waterborne acrylic, VAE (vinyl acetate-ethylene), and PVAc (polyvinyl acetate) systems. atamanchemicals.comataman-chemicals.com
Low-VOC Formulations: Due to their low volatility, these esters are suitable for formulating low-VOC (Volatile Organic Compound) coatings and adhesives. ataman-chemicals.comriverlandtrading.com
Diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB) are particularly common in these applications, used in everything from latex caulks and sealants to printing inks and industrial coatings. atamanchemicals.comataman-chemicals.comriverlandtrading.comspecialchem.com Benzoic acid itself can be used to modify alkyd resins, improving the gloss, hardness, and water resistance of the resulting paint film. justlonghealth.com
Development of Functional Fluids and Lubricants
While the primary application of benzoic acid and ethane-1,2-diol derivatives is in the polymer industry, they also find use in the development of functional fluids. For instance, diethylene glycol dibenzoate is used as a drilling mud additive in crude oil recovery operations. atamanchemicals.comcovalentchemical.com In this context, it likely functions to modify the rheological properties and stability of the drilling fluid. The thermal stability and low volatility of these esters make them suitable for high-temperature applications. atamanchemicals.com
Chemical Intermediates for Downstream Synthesis
The esters formed from benzoic acid and ethane-1,2-diol are valuable chemical intermediates for the synthesis of other organic compounds. justlonghealth.combiosynth.com Ethylene glycol dibenzoate can be used as a starting material in the production of other polyvinyl compounds. biosynth.com It has also been identified as an intermediate in the synthesis of specialized chemicals like Acyclovir-d4, an antiviral compound. chemicalbook.comcymitquimica.com This role as a precursor highlights its importance in the broader chemical manufacturing industry, providing a building block for more complex molecules. justlonghealth.combiosynth.com
Nanomaterials and Composite Materials Integration
In the field of nanomaterials and composites, derivatives of benzoic acid and ethane-1,2-diol contribute as modifiers and processing aids. Diethylene glycol dibenzoate can be used as a plasticizer in the fabrication of carbon black composite-based sensors. atamanchemicals.com Their role as reactive diluents and modifiers is also noted in the production of thermosetting resins and composite materials, where they can be incorporated into epoxy and polyester resins to reduce viscosity, improve flow, and enhance the mechanical properties of the cured composite. riverlandtrading.com Furthermore, these compounds are utilized in the sol-gel synthesis of nano-composite materials. researchgate.net The ability of these esters to act as effective solvents and plasticizers facilitates the uniform dispersion of nanomaterials within a polymer matrix, which is critical for achieving desired performance enhancements in the final composite.
Surface Functionalization of Nanoparticles
The surface functionalization of nanoparticles is critical to prevent agglomeration, improve stability in various media, and impart specific functionalities. Derivatives incorporating both benzoic acid and ethane-1,2-diol moieties are particularly effective for this purpose, offering a bifunctional approach to surface modification.
The benzoic acid group, with its carboxylic acid functionality, can act as a strong anchoring group, chemisorbing onto the surface of metal oxide nanoparticles like alumina (Al₂O₃) and iron oxide (α-Fe₂O₃). samipubco.com This interaction involves the formation of a carboxylate group that coordinates with metal atoms on the nanoparticle surface. samipubco.com This robust attachment provides a stable foundation for further functionalization.
The ethane-1,2-diol component, often in the form of a poly(ethylene glycol) (PEG) chain, serves as a stabilizing and functional outer layer. PEG chains are well-known for their ability to provide steric hindrance, which prevents nanoparticles from aggregating. rsc.org The hydrophilic nature of PEG enhances the dispersibility of nanoparticles in aqueous and biological fluids. nih.gov This process, known as PEGylation, is a widely used strategy to improve the biophysical and chemical properties of nanoparticles. rsc.org
By combining these two functionalities into a single derivative, such as a benzoic acid-terminated PEG molecule, a versatile ligand for nanoparticle surface modification is created. For instance, novel poly(ethylene glycol) derivatives with carboxylic acid pendant groups have been synthesized. nih.gov These derivatives can be attached to nanoparticles, where the carboxylic acid groups provide anchoring points while the PEG backbone offers stability. nih.govresearchgate.net This dual functionality is crucial for creating stable, well-dispersed nanomaterials for various applications. The benzoic acid moiety can bind to the nanoparticle surface, while the PEG chain extends into the surrounding medium, providing a protective and stabilizing corona. rsc.orgmdpi.com
Research has demonstrated the synthesis of copolymers that explicitly combine these units, such as polyethylene glycol modified with 4, 4-Azo di benzoic acid. chempublishers.comresearchgate.net Such copolymers possess properties derived from both components, making them suitable for surface modification where the benzoic acid part can anchor to the nanoparticle and the PEG chain can provide steric stability. chempublishers.comresearchgate.net
Role in Nanocomposite Formation
In nanocomposites, the interface between the nanoparticle filler and the polymer matrix is paramount in determining the final properties of the material. mdpi.commdpi.com Derivatives of benzoic acid and ethane-1,2-diol play a crucial role as compatibilizers and surface modifiers for fillers, enhancing their dispersion and interaction with the matrix.
When nanoparticles are used as fillers, their surfaces are often modified to improve compatibility with the polymer matrix. Functionalizing a nanofiller, such as alumina nanoparticles, with benzoic acid creates a surface that is more compatible with certain polymer matrices. mdpi.com This modification can lead to stronger interfacial adhesion, which allows for more effective stress transfer from the polymer matrix to the filler, thereby improving the mechanical properties of the nanocomposite. mdpi.com
For example, the incorporation of benzoic acid-modified alumina nanoparticles into an isotactic polypropylene matrix has been shown to significantly enhance tensile strength, flexural modulus, and toughness at very low filler concentrations. The benzoic acid on the nanoparticle surface facilitates better interaction and adhesion with the polymer chains.
Derivatives that include the ethane-1,2-diol (or PEG) moiety can further enhance this compatibility, especially in polar polymer matrices. A copolymer of polyethylene glycol and a benzoic acid derivative, for instance, can act as an interfacial agent. chempublishers.comresearchgate.net The benzoic acid portion can interact with the functionalized filler, while the PEG chains can entangle with a polymer matrix that is also PEG-based or otherwise polar, effectively bridging the filler and the matrix. This leads to a more homogeneous dispersion of the nanofiller and prevents the formation of agglomerates which can be detrimental to mechanical performance. mdpi.com
Research into copolymers of Polyethylene glycol 20000 and 4, 4-Azo di benzoic acid has yielded materials with tunable thermal properties. The melting temperature of the resulting copolymer varies significantly with the ratio of the two components, which can be a critical factor in the processing and application of nanocomposites.
| Composition (% PEG + % 4, 4-Azo di benzoic acid) | Melting Temperature (°C) | Conductivity (Λm in S.cm².mol⁻¹) |
|---|---|---|
| 10% + 10% | 54.2 | 75.6 |
| 20% + 20% | 68.6 | 151.8 |
| 30% + 30% | 81.5 | 165.3 |
| 40% + 40% | 93.3 | 226.0 |
| 50% + 50% | 120.0 | 277.0 |
The data illustrates that as the proportion of the 4, 4-Azo di benzoic acid component increases, both the melting temperature and the electrical conductivity of the copolymer rise significantly. chempublishers.comresearchgate.net This tunability allows for the design of nanocomposites with specific thermal and electrical properties for advanced applications.
Advanced Analytical Methodologies for Research and Characterization in Complex Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating the components of the "Benzoic acid;ethane-1,2-diol" system. The choice of technique is dictated by the physicochemical properties of the analytes, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of benzoic acid and its derivatives, making it highly suitable for determining the purity and conducting quantitative analysis of the "this compound" system. helixchrom.comupb.roresearchgate.net Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netthaiscience.info This setup allows for the effective separation of the polar ethane-1,2-diol from the more nonpolar benzoic acid and its esters.
The quantitative determination of these components is critical for monitoring reaction progress, assessing product purity, and quality control. helixchrom.com HPLC methods offer high reliability for the quantification of preservatives like benzoic acid in various formulations. helixchrom.comupb.ro Detection is typically achieved using an ultraviolet (UV) or a photodiode array (DAD) detector, as the benzene ring in benzoic acid and its esters is a strong chromophore. upb.rouzh.ch The selection of mobile phase composition, often a mixture of an aqueous buffer (like ammonium (B1175870) acetate or phosphate buffer) and an organic solvent (such as acetonitrile or methanol), is optimized to achieve the best separation. upb.rousda.gov Isocratic or gradient elution programs can be used to resolve all components in a reasonable time frame. upb.rousda.gov
Table 1: Representative HPLC Conditions for Benzoic Acid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 (e.g., Luna 5 µm, 150 x 4.60 mm) | upb.ro |
| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (pH 4.2) (40:60) | upb.ro |
| Flow Rate | 1.0 mL/min | ust.edu |
| Detector | UV/DAD (e.g., at 233 nm or 220 nm) | researchgate.netust.edu |
| Application | Quantitative analysis of benzoic acid in complex mixtures. | upb.roresearchgate.net |
Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds and is well-suited for monitoring the volatile components within the "this compound" system. nih.gov Ethane-1,2-diol itself can be analyzed directly by GC. nih.gov However, the analysis of benzoic acid by GC can be challenging due to its high polarity and low volatility, which can lead to poor peak shape and adsorption on active sites within the GC system. researchgate.net
To overcome these issues, derivatization is often employed to convert benzoic acid into a more volatile and less polar ester, such as a trimethylsilyl (TMS) or methyl ester. researchgate.netscholarsresearchlibrary.com This process significantly improves chromatographic performance. researchgate.net For the analysis of the reaction mixture, GC can separate unreacted ethane-1,2-diol from the derivatized benzoic acid and potentially from the more volatile mono-ester, 2-hydroxyethyl benzoate (B1203000). A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. researchgate.net
Table 2: Typical GC Conditions for Analysis of Ethane-1,2-diol and Derivatized Benzoic Acid
| Parameter | Condition | Source |
|---|---|---|
| Column | Carbowax 20-M or DB-5ms | nih.govgcms.cz |
| Carrier Gas | Helium or Nitrogen | scholarsresearchlibrary.com |
| Injector Temp. | ~250°C | researchgate.net |
| Oven Program | Temperature gradient (e.g., 80°C to 280°C) | gcms.cz |
| Detector | Flame Ionization Detector (FID) | researchgate.netscholarsresearchlibrary.com |
| Application | Analysis of volatile components; requires derivatization for benzoic acid. | nih.govresearchgate.net |
Supercritical Fluid Chromatography (SFC) is an increasingly popular technique that bridges the gap between gas and liquid chromatography. chromatographytoday.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with the addition of a polar organic co-solvent like methanol. waters.com SFC is particularly advantageous for the analysis of polar compounds that are challenging to analyze by GC. chromatographytoday.comvt.edu
The technique offers fast, efficient separations with reduced consumption of organic solvents, making it a "greener" alternative to HPLC. uva.es For the "this compound" system, SFC can effectively separate the polar diol and the acidic benzoic acid from the less polar ester products. waters.com The unique properties of the supercritical fluid mobile phase allow for high flow rates and rapid analysis times. chromatographytoday.com The separation can be fine-tuned by adjusting pressure, temperature, and the composition of the co-solvent. waters.com Stationary phases like diol-modified silica have proven effective for separating benzoic acid and its derivatives. waters.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the comprehensive analysis and structural elucidation of components in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the qualitative and quantitative analysis of volatile and semi-volatile compounds. gcms.cz In the context of the "this compound" system, GC-MS is invaluable for identifying reaction byproducts, impurities, and the primary reaction products after suitable derivatization of polar analytes. researchgate.netgcms.cz
The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. gcms.cz The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. researchgate.net This mass spectrum acts as a chemical fingerprint, allowing for confident identification by comparing it to spectral libraries like the NIST database. gcms.cznist.gov GC-MS can be used to identify impurities in the starting materials, such as diethylene glycol in ethane-1,2-diol, or to identify side-products formed during the esterification reaction. gcms.cz
Table 3: Application of GC-MS in Component Identification
| Technique | Application | Findings | Source |
|---|---|---|---|
| GC-MS | Identification of impurities in ethylene (B1197577) glycols | Detected various impurities including diethylene glycol and 1,4-Dioxane-2-ol. | gcms.cz |
| ID-GC-MS | Accurate determination of benzoic acid in complex matrices | Developed a high-precision method using an isotope-labeled internal standard. | rsc.org |
| GC-MS | Identification of benzoic acid | Confirmed the identity of benzoic acid in various samples by matching mass spectra with library data. | scholarsresearchlibrary.comresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile, thermally labile, and highly polar compounds. lcms.cz It is perfectly suited for analyzing the "this compound" reaction mixture without the need for derivatization. researchgate.net The LC separates the components, which are then ionized, typically using a soft ionization technique like Electrospray Ionization (ESI), before entering the mass spectrometer. lcms.cz
LC-MS can provide molecular weight information and, with tandem mass spectrometry (MS/MS), structural details of the separated components. researchgate.netresearchgate.net This is crucial for confirming the identity of the expected ester products (2-hydroxyethyl benzoate and ethylene glycol dibenzoate) and for identifying any non-volatile oligomeric byproducts or impurities. The high sensitivity and selectivity of LC-MS allow for the detection and quantification of trace components in the mixture. researchgate.netresearchgate.net Isotope Dilution LC-MS (ID-LC/MS) methods can be developed for highly accurate quantification of benzoic acid and its products. researchgate.net
Table 4: LC-MS Parameters for the Analysis of Benzoic Acid and Related Compounds
| Parameter | Condition | Source |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | researchgate.net |
| Mass Analyzer | Tandem Mass Spectrometer (MS/MS) or High-Resolution Mass Spectrometer (HRMS) | lcms.czresearchgate.net |
| Mobile Phase | Ammonium acetate buffer and methanol mixture | researchgate.net |
| Application | Accurate determination and identification of benzoic acid and its non-volatile derivatives in complex matrices. | researchgate.netvu.edu.au |
Chemometric Approaches for Data Analysis and Process Monitoring
In the analysis of complex chemical systems such as those involving benzoic acid and ethane-1,2-diol, chemometric approaches are indispensable for extracting meaningful information from multivariate data. These statistical and mathematical methods are central to Process Analytical Technology (PAT), a framework used to design, analyze, and control manufacturing processes by measuring critical process parameters in real-time. The goal of PAT is to ensure final product quality by understanding and controlling the process, moving from post-production testing to continuous quality assurance. For systems containing benzoic acid and ethane-1,2-diol, chemometrics is applied to data from various analytical instruments, primarily spectroscopic techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy, to monitor processes such as co-crystallization and esterification.
Chemometric methods allow for the quantitative analysis of component concentrations and the characterization of physical properties in complex matrices without the need for physical separation of the components. By building multivariate calibration models, these techniques can correlate spectral data with specific chemical information, enabling robust, non-destructive, and real-time process monitoring.
Multivariate Calibration for Process Monitoring
A primary application of chemometrics in this context is the development of multivariate calibration models to predict the concentration of reactants, intermediates, and products during a chemical process. Techniques such as Partial Least Squares (PLS) regression and Principal Component Regression (PCR) are commonly employed. These methods are particularly effective at handling the large, complex, and often overlapping data generated by spectroscopic instruments.
For instance, in monitoring the esterification reaction between benzoic acid and ethane-1,2-diol, FTIR spectroscopy can be used to collect spectra of the reaction mixture at various time points. The spectral data, which contains overlapping signals from the acid, the glycol, the resulting ester, and water, is then analyzed using a PLS model. The model is first built and calibrated using a set of samples with known concentrations. Once validated, it can be used to predict the concentrations of each component in real-time during subsequent reaction runs.
The performance of these models is evaluated using statistical parameters such as the coefficient of determination (R²) and the Root Mean Square Error of Calibration (RMSEC) and Prediction (RMSEP). A high R² value (close to 1) and low RMSEC/RMSEP values indicate a robust and accurate model.
Table 1: Illustrative Performance of a PLS Model for Monitoring Esterification via FTIR Spectroscopy
| Component | R² (Calibration) | RMSEC (% w/w) | R² (Validation) | RMSEP (% w/w) | Number of Latent Variables |
| Benzoic Acid | 0.998 | 0.25 | 0.997 | 0.29 | 6 |
| Ethane-1,2-diol | 0.997 | 0.31 | 0.996 | 0.35 | 6 |
| Monoester | 0.995 | 0.45 | 0.994 | 0.52 | 7 |
| Diester | 0.996 | 0.41 | 0.995 | 0.48 | 7 |
This table is a representative example based on typical performance metrics for multivariate calibration models in chemical reaction monitoring.
Real-Time Monitoring of Co-crystal Formation
The formation of co-crystals, which involves combining an active pharmaceutical ingredient (API) with a coformer to enhance physicochemical properties, is a process that benefits significantly from PAT and chemometric analysis. Benzoic acid is frequently used as a coformer in pharmaceutical co-crystals.
In-line Raman spectroscopy is a powerful, non-destructive tool for monitoring co-crystallization processes in real-time. During the process, a Raman probe inserted into the reaction vessel continuously collects spectra. The spectral signatures of the starting materials (e.g., benzoic acid and an API) differ from the signature of the resulting co-crystal.
Chemometric models, particularly PLS, are used to deconstruct this complex spectral data. A PLS model can be trained on spectra of the pure components and the final co-crystal to quantify the degree of conversion in real-time. This allows for precise determination of the process endpoint and provides insight into the kinetics and mechanism of co-crystal formation. By monitoring the process under different conditions (e.g., temperature, solvent, mixing speed), the optimal parameters for producing a pure co-crystal can be identified and controlled.
Table 2: Principal Component Analysis (PCA) of Raman Spectra during Benzoic Acid Co-crystallization
| Component | Principal Component 1 (PC1) Loading | Principal Component 2 (PC2) Loading | Interpretation |
| Benzoic Acid | High Positive | Low | Variance related to the consumption of the starting material. |
| Coformer (API) | High Positive | Low | Variance related to the consumption of the starting material. |
| Co-crystal | High Negative | High Positive | Variance related to the formation of the new crystalline phase. |
| Process Time | Monotonic Decrease | Monotonic Increase | Score plot trajectory shows the progression from reactants to product. |
This table illustrates how PCA can be used for qualitative analysis, distinguishing between the spectral variance of reactants and the product during the co-crystallization process.
By integrating advanced spectroscopic tools with robust chemometric data analysis, PAT provides a framework for achieving a deep understanding and precise control over processes involving benzoic acid and ethane-1,2-diol, ensuring consistent quality and process efficiency.
Green Chemistry and Sustainable Synthetic Approaches
Design of Environmentally Benign Synthetic Routes
The formation of the Benzoic acid;ethane-1,2-diol eutectic mixture is an exemplar of an environmentally benign synthetic process. The primary route involves the direct mixing of the two components: a hydrogen bond donor (HBD), in this case, Benzoic acid, and a hydrogen bond acceptor (HBA), ethane-1,2-diol.
Key Features of the Synthetic Route:
Solvent-Free Synthesis: The most common method for preparing this type of DES is the gentle heating and stirring of the solid components until a homogeneous, clear liquid is formed rsc.org. This approach completely avoids the use of conventional volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution.
Simple Procedure: The process does not require complex multi-step reactions or purification stages, such as distillation or recrystallization, which consume significant energy and can generate waste mdpi.com. The preparation typically involves mixing the starting materials in a specific molar ratio and heating them until a stable liquid phase is achieved tandfonline.com.
Renewable Feedstocks: Both benzoic acid and ethane-1,2-diol can be derived from renewable, biomass-based sources, aligning with the green chemistry principle of using renewable feedstocks. For instance, benzoic acid can be synthesized from glucose derivatives, offering a sustainable alternative to petroleum-based manufacturing escholarship.org.
A typical laboratory-scale preparation would involve mixing Benzoic acid and ethane-1,2-diol in a predetermined molar ratio and heating the mixture at a moderate temperature (e.g., 60-100°C) with constant stirring until a uniform liquid is obtained tandfonline.comacs.org. This straightforward, high-yield process embodies the efficiency and simplicity promoted by green chemistry.
Utilization of Sustainable Solvents (e.g., Deep Eutectic Solvents, Supercritical CO2)
This subsection requires a nuanced discussion, as the compound "this compound" is itself a sustainable solvent—a Deep Eutectic Solvent. DESs are considered a new generation of green solvents, sharing desirable properties with ionic liquids, such as low vapor pressure, high thermal stability, and non-flammability, but with the added advantages of being cheaper, less toxic, and often biodegradable mdpi.comnih.gov.
The Role of this compound as a Sustainable Solvent:
Replacement for VOCs: As a DES, this compound serves as a green alternative to conventional organic solvents in various applications, including extractions, catalysis, and material synthesis wiserpub.com.
Inherent Sustainability: The preparation of the DES itself is a solventless process, as described in the previous section. Therefore, the concept of using a sustainable solvent for its synthesis is typically not applicable, as no solvent is required rsc.org.
Supercritical CO2 in the Context of DESs: While not used for the synthesis of the DES itself, supercritical carbon dioxide (scCO2) represents another key green solvent technology that can be used in conjunction with DESs. A biphasic system of scCO2 and a DES can be employed for various applications, such as extraction and catalysis. The scCO2 phase can modify the polarity and viscosity of the DES phase, enhancing mass transport. This combination leverages the benefits of two distinct types of green solvents for advanced, sustainable chemical processes acs.orgresearchgate.net. For example, the low viscosity and high diffusivity of scCO2 can overcome the high viscosity and low mass transport rates that are often a limitation of DESs acs.org.
Catalyst Design for Enhanced Recyclability and Reusability
The formation of the this compound deep eutectic solvent is a self-assembly process driven by the formation of hydrogen bonds between the hydrogen bond donor (Benzoic acid) and the hydrogen bond acceptor (ethane-1,2-diol) nih.gov. This physical interaction does not require a catalyst to proceed.
Therefore, this section focuses on the inherent recyclability and reusability of the DES itself, which acts as a recyclable solvent or catalyst in other chemical transformations.
No Catalyst Needed for Formation: The synthesis of DESs is a stoichiometric mixing process, not a catalyzed reaction. This eliminates the need for a catalyst, which in turn avoids issues related to catalyst cost, toxicity, separation, and disposal mdpi.com.
Reusability of the DES: After being used as a solvent or catalyst in a chemical process, the DES can often be recovered and reused multiple times without significant loss of activity. Recovery methods can be straightforward, such as solid-phase extraction to remove the product, followed by freeze-drying to recover the solvent for subsequent cycles nih.gov. This reusability is a cornerstone of green chemistry, as it minimizes waste and improves process economics. For example, DESs used in catalytic reactions have been shown to be employable for multiple reaction cycles without a significant drop in catalytic activity mdpi.com.
Atom Economy and E-Factor Evaluation
Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. Atom economy and the Environmental Factor (E-Factor) are two of the most widely used metrics.
Atom Economy: Atom economy measures the efficiency of a reaction in converting all reactant atoms into the desired product. The synthesis of a DES like this compound is an addition process where the two components form a supramolecular complex.
Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the formation of a 1:1 molar complex of Benzoic acid (C7H6O2, MW: 122.12 g/mol ) and ethane-1,2-diol (C2H6O2, MW: 62.07 g/mol ), all atoms of the reactants are incorporated into the final product. Therefore, the atom economy is 100%, representing the ideal scenario in green chemistry where no atoms are wasted mdpi.comchembam.com.
E-Factor (Environmental Factor): The E-Factor is defined as the total mass of waste produced per unit of product. It provides a more holistic view of the process's environmental impact by considering waste from solvents, unreacted starting materials, and by-products chembam.comlibretexts.org.
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
For the ideal synthesis of this compound, where the reaction goes to completion without the use of solvents or the need for purification, no waste is generated. In this theoretical case, the E-Factor is 0 libretexts.org. This stands in stark contrast to many traditional chemical processes, particularly in the fine chemicals and pharmaceutical industries, where E-Factors can be significantly higher libretexts.org.
Interactive Data Table: Green Metrics Evaluation
| Metric | Formula | Value for Ideal Synthesis | Green Chemistry Implication |
| Atom Economy | (MW of Product / Σ MW of Reactants) * 100 | 100% | All reactant atoms are incorporated into the final product; no atoms are wasted. |
| E-Factor | Total Mass of Waste / Mass of Product | 0 | No waste is generated, representing a perfectly clean and efficient process. |
By-product Minimization and Waste Reduction Strategies
The synthesis of this compound is inherently designed for minimal waste. The strategy for its formation aligns perfectly with the first principle of green chemistry: waste prevention.
No By-product Formation: The formation of the DES is a complexation process, not a chemical reaction that involves the breaking and forming of covalent bonds in a way that would create by-products. The two components, Benzoic acid and ethane-1,2-diol, associate through hydrogen bonds, resulting in a single product rsc.org.
Waste Reduction Strategies: While the ideal process generates no waste, practical considerations for minimizing potential waste include:
High Purity Reactants: Using high-purity starting materials ensures that no impurities need to be removed from the final product, thus avoiding a purification step that could generate waste.
Optimized Molar Ratio and Conditions: Ensuring the correct molar ratio and optimal heating temperature and time leads to the complete formation of the eutectic mixture. This prevents having unreacted starting materials that might need to be separated and disposed of or recycled.
Solvent-Free Conditions: The primary waste reduction strategy is the elimination of solvents from the synthesis process, which is a defining characteristic of this preparation method wiserpub.com.
By adhering to these strategies, the synthesis of this compound can be conducted with virtually no waste, making it a model for sustainable chemical production.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The esterification of benzoic acid with ethane-1,2-diol is a cornerstone reaction for producing valuable benzoate (B1203000) esters. Future research is intensely focused on discovering and optimizing catalytic systems that can overcome current limitations in efficiency, selectivity, and sustainability. The primary goals are to increase reaction rates, improve product yields, enable easier catalyst separation and reuse, and minimize waste generation.
Emerging research is exploring a range of innovative catalysts beyond traditional mineral acids like sulfuric acid, which, despite being effective, presents challenges related to corrosion and purification. researchgate.netresearchgate.net Novel systems under investigation include:
Solid Acid Catalysts: Materials like zeolites, ion-exchange resins, and sulfated metal oxides are gaining traction. researchgate.netdergipark.org.tr Their primary advantage lies in their heterogeneous nature, which simplifies separation from the reaction mixture, allowing for easier product purification and catalyst recycling. Research aims to tailor the acidity and pore structure of these materials to maximize conversion rates and selectivity towards either the mono- or di-ester.
Organometallic Catalysts: Compounds of tin and titanium, such as tin(II) compounds and titanium(IV) isopropoxide, are effective high-temperature catalysts for this esterification. google.comgoogle.comgoogle.com Future work will likely focus on developing next-generation organometallic catalysts with higher activity at lower temperatures and reduced metal leaching into the final product.
Immobilized Ionic Liquids: Ionic liquids can serve as both a solvent and a catalyst. When immobilized on a solid support like silica, they combine the benefits of high catalytic activity with the advantages of heterogeneous catalysis. researchgate.net Research is directed at designing ionic liquids with optimal properties for benzoate ester synthesis and developing robust immobilization techniques. researchgate.net
Enzymatic Catalysis: The use of lipases and other enzymes as biocatalysts represents a green chemistry approach. Enzymatic reactions are highly selective and occur under mild conditions, reducing energy consumption and byproduct formation. The challenge lies in improving enzyme stability and activity for industrial-scale operations.
The table below summarizes the performance of various catalytic systems investigated for the synthesis of benzoate esters, highlighting the ongoing effort to enhance reaction outcomes.
| Catalyst Type | Example Catalyst | Key Advantages | Research Focus |
| Mineral Acid | Sulfuric Acid (H₂SO₄) | High activity, low cost. researchgate.net | Developing less corrosive alternatives. |
| Organic Acid | p-Toluenesulfonic acid (p-TSA) | Effective catalyst. dergipark.org.trgoogle.com | Improving recyclability and reducing waste. |
| Organometallic | Titanium (IV) compounds | High efficiency at elevated temperatures. google.com | Lowering reaction temperatures, reducing metal contamination. |
| Solid Acid | Amberlyst-15 Ion-Exchange Resin | Ease of separation, reusability. iiste.org | Enhancing thermal stability and catalytic activity. |
| Ionic Liquid | Immobilized [(CH₂)₄SO₃HMIm]TS | Dual solvent-catalyst role, high efficiency. researchgate.net | Improving stability and optimizing support materials. |
Development of Advanced Functional Materials with Tunable Properties
The esters derived from benzoic acid and ethane-1,2-diol are foundational components in materials science, particularly in the polymer industry. A significant trend is the move away from commodity applications towards the design of advanced functional materials with precisely controlled properties.
One of the most established applications for these esters, particularly diethylene glycol dibenzoate, is as a plasticizer for polymers like polyvinyl chloride (PVC). atamanchemicals.comgoogleapis.com They enhance flexibility and workability. atamanchemicals.com Future research is aimed at designing novel benzoate plasticizers that offer improved performance, lower migration rates, and better toxicological profiles as potential replacements for phthalate-based plasticizers. mdpi.com
Furthermore, these diols and diacids are key monomers in the synthesis of polyesters and copolyesters. mdpi.comcmu.edu Research is increasingly focused on creating biodegradable polymers by incorporating these aromatic structures into aliphatic polyester (B1180765) chains. nih.govresearchgate.net This approach aims to balance the mechanical strength and thermal stability conferred by the benzoate group with the biodegradability of aliphatic ester linkages. mdpi.com Such materials are targeted for applications in sustainable packaging, agricultural films, and biomedical devices. The direct synthesis of polyesterethers from ethylene (B1197577) glycol is also an area of active investigation, offering new pathways to materials with unique properties. nih.govst-andrews.ac.uk
The versatility of these esters extends to applications in:
Coatings and Adhesives: Where they act as solvents and coalescing agents. atamanchemicals.com
Synthetic Leather and Textiles: Providing softness and flexibility. atamanchemicals.com
Alkyd Resins: Used in the formulation of paints and varnishes. atamanchemicals.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The optimization of chemical reactions, including esterification, is a complex, multi-variable challenge. The integration of artificial intelligence (AI) and machine learning (ML) is an emerging trend poised to revolutionize this field by accelerating the discovery of optimal reaction conditions. beilstein-journals.org
Instead of relying solely on traditional, time-consuming one-variable-at-a-time experiments, ML algorithms can build predictive models based on existing reaction data. mdpi.com These models can analyze the complex relationships between various input parameters and the desired outcomes. For the synthesis of esters from benzoic acid and ethane-1,2-diol, ML can be applied to:
Predict Reaction Yield and Selectivity: Algorithms such as artificial neural networks (ANN) and random forests can be trained to predict the yield of 2-hydroxyethyl benzoate versus ethylene glycol dibenzoate based on inputs like catalyst type, catalyst concentration, temperature, reaction time, and the molar ratio of reactants. duke.eduresearchgate.net
Optimize Reaction Conditions: Active learning algorithms can intelligently suggest the next set of experimental conditions that are most likely to lead to an improved outcome. duke.edu This "self-optimizing" approach can significantly reduce the number of experiments needed to identify the optimal process parameters, saving time and resources. beilstein-journals.orgduke.edu
Facilitate Catalyst Discovery: ML can be used to screen potential catalysts by predicting their activity based on their structural or chemical properties, guiding researchers toward the most promising candidates for synthesis and testing.
The table below illustrates how ML models can process input variables to predict key performance indicators for a chemical reaction.
| Input Variables (Parameters) | Machine Learning Model | Predicted Outputs (Objectives) |
| Reactant Molar Ratio | Random Forest, ANN, etc. | Product Yield (%) |
| Catalyst Type & Concentration | Selectivity (Mono-ester vs. Di-ester) | |
| Temperature | Reaction Rate | |
| Reaction Time | Impurity Profile | |
| Solvent Type |
Scale-Up and Process Intensification Studies for Industrial Relevance
Translating laboratory-scale synthesis into a robust, economically viable industrial process is a critical objective. Research in this area focuses on scale-up and process intensification, aiming to make the production of benzoate esters safer, more efficient, and more sustainable.
A key trend is the shift from traditional batch reactors to continuous-flow systems. researchgate.net Continuous-flow reactors, including microreactors, offer superior heat and mass transfer, precise control over reaction conditions, and enhanced safety, especially for exothermic reactions. mdpi.com This technology allows for the synthesis of esters with shorter reaction times and potentially higher yields. researchgate.net Patents have described semi-continuous processes for preparing benzoic acid esters from dihydric alcohols, highlighting the industrial interest in moving beyond batch production. google.com
Process intensification strategies also include:
Reactive Distillation: Combining the chemical reaction and the separation of products in a single unit. For esterification, water is continuously removed from the reaction mixture, which shifts the equilibrium towards the product side and increases the conversion rate. google.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods, offering a path to more rapid production cycles. researchgate.netresearchgate.net
Interdisciplinary Research Opportunities in Advanced Chemical Manufacturing
The future development of materials and processes related to benzoic acid and ethane-1,2-diol is inherently interdisciplinary, lying at the intersection of chemistry, materials science, biotechnology, and environmental engineering.
Significant opportunities for collaborative research include:
Green and Sustainable Chemistry: This involves developing pathways to synthesize the monomers from renewable, bio-based feedstocks. For instance, producing benzoic acid from toluene (B28343) via catalytic oxidation and creating bio-ethylene glycol from fermented sugars connects organic synthesis with biocatalysis and sustainable resource management. researchgate.net
Polymer Science and Engineering: Collaboration in this area is essential for designing and synthesizing novel biodegradable polyesters with tailored properties. mdpi.comnih.gov This includes understanding structure-property relationships to create materials suitable for specific applications, from flexible packaging films to rigid engineering plastics.
Environmental Science: Research into the lifecycle and biodegradability of polymers derived from these esters is critical. researchgate.netmdpi.com Understanding how these materials break down in various environments will guide the design of truly eco-friendly products and contribute to a circular economy.
Computational Chemistry and Data Science: The integration of computational modeling with experimental work can accelerate progress. Quantum mechanical calculations can elucidate reaction mechanisms, while data science and ML approaches can optimize processes and predict material properties, as discussed previously. beilstein-journals.org
By fostering collaboration across these disciplines, the scientific community can unlock the full potential of benzoic acid and ethane-1,2-diol derivatives, driving innovation in advanced chemical manufacturing and creating sustainable solutions for the future.
Q & A
Q. What computational methods elucidate radical cation rearrangements in ethane-1,2-diol?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
